Zharp2-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H18N3O2PS |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-(6-dimethylphosphoryl-7-methoxyquinolin-4-yl)-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C19H18N3O2PS/c1-24-17-10-15-13(9-18(17)25(2,3)23)14(6-7-20-15)22-12-4-5-19-16(8-12)21-11-26-19/h4-11H,1-3H3,(H,20,22) |
InChI Key |
SCBFIYRRWCWQAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1P(=O)(C)C)NC3=CC4=C(C=C3)SC=N4 |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Zharp2-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zharp2-1 has emerged as a potent and orally effective small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2).[1][2] This novel compound demonstrates significant potential in the treatment of inflammatory bowel disease (IBD) by effectively blocking the nucleotide-binding oligomerization domain (NOD)-mediated signaling pathways.[1][3] Mechanistically, this compound exhibits high-affinity binding to RIPK2, leading to the downstream inhibition of mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) activation.[1][3] Preclinical studies have showcased its ability to suppress the production of pro-inflammatory cytokines in both in vitro and in vivo models, including in intestinal mucosal specimens from IBD patients.[1][3] Furthermore, this compound displays a favorable pharmacokinetic profile across multiple species, underscoring its therapeutic promise.[3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on key signaling pathways and presenting relevant quantitative data and experimental methodologies.
Core Mechanism: Inhibition of RIPK2 Kinase
This compound functions as a direct inhibitor of RIPK2, a critical mediator in the NOD signaling cascade.[1] The NOD1 and NOD2 proteins are intracellular pattern recognition receptors that recognize specific motifs from bacterial peptidoglycans, initiating an innate immune response.[1] Upon activation, NOD1/2 recruits RIPK2, leading to its autophosphorylation and subsequent activation of downstream signaling pathways that orchestrate an inflammatory response.
This compound's primary mechanism involves binding to RIPK2 and blocking its kinase function. This inhibition prevents the downstream signaling events that are crucial for the production of inflammatory mediators.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, highlighting its potency, binding affinity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Binding Affinity of this compound
| Parameter | Cell Line/System | Stimulus | Value | Reference |
| IC50 (IL-8 Production) | THP-1 cells | L18-MDP | 6.4 nM | [3] |
| IC50 (IL-8 Production) | THP-1 cells | MDP | 16.4 nM | [3] |
| IC50 (IL-8 Production) | Human PBMCs | MDP | 0.8 nM | [2] |
| IC50 (IL-6 Production) | Human PBMCs | MDP | 8.7 nM | [2] |
| IC50 (TNF-α Production) | Human PBMCs | MDP | 11.9 nM | [2] |
| Binding Affinity (Kd) | Recombinant RIPK2 | - | 3.1 nM | [3] |
Table 2: Pharmacokinetic Profile of this compound
| Species | Route of Administration | Half-life (t½) | Oral Bioavailability | Reference |
| Mouse | Oral | 1.2 h | >100% | [3] |
| Rat | Oral | 1.7 h | High | [3] |
| Dog | Oral | 2.1 h | >100% | [3] |
Signaling Pathway Analysis
This compound effectively disrupts the NOD-mediated signaling cascade. The following diagram illustrates the key steps in this pathway and the point of intervention by this compound.
Caption: this compound inhibits RIPK2, blocking downstream activation of MAPK and NF-κB pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound. Note: These protocols are based on generally accepted methodologies in the field and the available information on this compound. For precise, reproducible protocols, consultation of the primary publication (Lai, Y. et al. Biochem Pharmacol 2023, 214: 115647) is recommended.
RIPK2 Kinase Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of this compound against RIPK2 kinase.
-
Methodology: A common method is a radiometric kinase assay or a luminescence-based assay such as ADP-Glo™.
-
Reaction Setup: Recombinant human RIPK2 enzyme is incubated with a specific substrate (e.g., myelin basic protein) and ATP (spiked with γ-³²P-ATP for radiometric assays) in a kinase reaction buffer.
-
Inhibitor Addition: this compound is added at varying concentrations to the reaction mixture.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection:
-
Radiometric Assay: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated radioactivity is quantified using a scintillation counter.
-
ADP-Glo™ Assay: The amount of ADP produced is measured via a luminescence-based reaction according to the manufacturer's protocol.
-
-
Data Analysis: The percentage of inhibition at each concentration is calculated relative to a DMSO control. The IC50 value is determined by fitting the data to a dose-response curve.
-
Cellular Cytokine Release Assay
-
Objective: To measure the inhibitory effect of this compound on the production of pro-inflammatory cytokines in a cellular context.
-
Methodology:
-
Cell Culture: Human monocytic THP-1 cells or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.
-
Pre-treatment: Cells are pre-incubated with various concentrations of this compound for a specified period (e.g., 2 hours).
-
Stimulation: Cells are then stimulated with a NOD1/2 agonist, such as muramyl dipeptide (MDP) or L18-MDP, to induce cytokine production.
-
Incubation: The stimulated cells are incubated for a defined time (e.g., 12-24 hours).
-
Cytokine Quantification: The cell culture supernatant is collected, and the concentration of cytokines (e.g., IL-8, IL-6, TNF-α) is measured using an enzyme-linked immunosorbent assay (ELISA) kit specific for each cytokine.
-
Data Analysis: The IC50 values are calculated from the dose-response curves of cytokine inhibition.
-
NF-κB and MAPK Activation Assays
-
Objective: To confirm that this compound inhibits the activation of NF-κB and MAPK signaling pathways.
-
Methodology (Western Blot):
-
Cell Treatment: Cells (e.g., THP-1) are pre-treated with this compound and then stimulated with a NOD agonist.
-
Protein Extraction: At various time points post-stimulation, whole-cell lysates are prepared.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is probed with primary antibodies specific for the phosphorylated (active) forms of key signaling proteins (e.g., phospho-p38, phospho-JNK, phospho-ERK for the MAPK pathway, and phospho-IκBα for the NF-κB pathway). Antibodies against the total forms of these proteins are used as loading controls.
-
Detection: The bands are visualized using a chemiluminescence detection system.
-
Analysis: A reduction in the phosphorylated forms of the target proteins in the presence of this compound indicates inhibition of the respective pathways.
-
In Vivo Efficacy in a DNBS-Induced Colitis Model
-
Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of IBD.
-
Methodology:
-
Animal Model: Colitis is induced in rats by intrarectal administration of 2,4-dinitrobenzenesulfonic acid (DNBS).
-
Treatment: A cohort of DNBS-treated rats is administered this compound orally (e.g., 15 mg/kg, once daily for 6 days), while a control group receives a vehicle.[2]
-
Monitoring: Animals are monitored for clinical signs of colitis, such as body weight loss, stool consistency, and rectal bleeding.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and the colons are collected.
-
Assessment:
-
Macroscopic Scoring: The severity of colitis is assessed based on colon length, colon weight, and visible signs of inflammation and ulceration.
-
Histological Analysis: Colon tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to evaluate mucosal structural disruption, muscle thickening, and inflammatory cell infiltration.
-
Cytokine Measurement: Colon tissue homogenates can be used to measure the levels of pro-inflammatory cytokines.
-
-
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for key experimental and logical processes in the evaluation of this compound.
Caption: A typical workflow for the preclinical evaluation of this compound.
Caption: Logical relationship of this compound's properties to its therapeutic potential.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for inflammatory bowel disease. Its well-defined mechanism of action, centered on the potent and selective inhibition of RIPK2, provides a strong rationale for its clinical development. The comprehensive preclinical data, demonstrating robust in vitro and in vivo activity coupled with favorable pharmacokinetic properties, position this compound as a promising candidate for further investigation in the treatment of IBD and potentially other NOD-mediated inflammatory disorders. This technical guide serves as a foundational resource for researchers and drug development professionals seeking to understand and build upon the current knowledge of this compound.
References
Zharp2-1: A Potent and Orally Bioavailable RIPK2 Inhibitor for Inflammatory Bowel Disease
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract with a growing global prevalence.[1][2][3][4][5] The pathogenesis of IBD involves a dysregulated immune response to intestinal microbiota in genetically susceptible individuals.[2][4] A key signaling pathway implicated in this process is mediated by the Nucleotide-binding oligomerization domain-containing proteins 1 and 2 (NOD1/NOD2) and the downstream effector kinase, Receptor-Interacting Serine/Threonine Kinase 2 (RIPK2).[1][6][7][8][9][10][11] Dysregulation of this pathway is highly associated with IBD, making RIPK2 a promising therapeutic target.[6][7][9] Zharp2-1 has emerged as a novel, potent, and orally effective RIPK2 inhibitor with significant potential for the treatment of IBD.[6][12][13] This guide provides an in-depth overview of this compound, its mechanism of action, preclinical data, and the experimental protocols used in its evaluation.
The Role of RIPK2 in IBD Pathogenesis
RIPK2 is a critical downstream signaling molecule for NOD1 and NOD2, which are intracellular pattern recognition receptors that recognize bacterial peptidoglycans.[6][7][11] Upon activation, NOD1/2 recruits RIPK2, leading to the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[1][6][7][8][14] This signaling cascade results in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12/23p40, which drive the inflammatory response in IBD.[1][2][9] Enhanced expression of RIPK2 has been observed in the colonic mucosa of patients with IBD, correlating with inflammatory cytokine levels.[2][7][9] Therefore, inhibiting RIPK2 kinase activity presents a targeted approach to ameliorate the excessive inflammation characteristic of IBD.
Below is a diagram illustrating the NOD/RIPK2 signaling pathway.
This compound: Preclinical Profile
This compound was identified from a proprietary library of small molecules designed to target RIPK2.[12] It has demonstrated potent inhibition of RIPK2 kinase function and subsequent downstream signaling.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Potency and Affinity of this compound
| Parameter | Cell Line / System | Stimulant | Cytokine Measured | IC50 (nM) | Kd (nM) |
| IL-8 Production | THP-1 cells | L18-MDP | IL-8 | 6.4 | - |
| IL-8 Production | THP-1 cells | MDP | IL-8 | 16.4 | - |
| Cytokine Release | Human PBMCs | MDP | IL-8 | 0.8 | - |
| Cytokine Release | Human PBMCs | MDP | IL-6 | 8.7 | - |
| Cytokine Release | Human PBMCs | MDP | TNF-α | 11.9 | - |
| RIPK2 Binding Affinity | - | - | - | - | 3.1 |
Table 2: In Vivo Pharmacokinetics of this compound
| Species | Half-life (h) | Oral Bioavailability (%) |
| Mouse | 1.2 | >100 |
| Rat | 1.7 | - |
| Dog | 2.1 | >100 |
Data sourced from[12]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
In Vitro Cytokine Release Assays
Objective: To determine the inhibitory effect of this compound on NOD-mediated pro-inflammatory cytokine production in human and mouse cells.
Cell Lines:
-
Human monocytic THP-1 cells
-
Immortalized bone marrow-derived macrophages (iBMDMs) from mice
-
Human peripheral blood mononuclear cells (PBMCs)
Methodology:
-
Cells (THP-1 and iBMDMs) are pre-treated with this compound for 2 hours.
-
Stimulation is performed with either muramyl dipeptide (MDP) (10 µg/mL) or L18-MDP (1 µg/mL) for 12 hours to activate the NOD2 pathway.[13]
-
For human PBMCs, cells are stimulated with MDP, and the release of IL-8, IL-6, and TNF-α is measured.[13]
-
Supernatants are collected, and cytokine concentrations (IL-6, TNF-α, IL-8) are quantified using enzyme-linked immunosorbent assay (ELISA).
-
IC50 values are calculated to determine the potency of this compound.
In Vivo Murine Peritonitis Model
Objective: To assess the in vivo efficacy of this compound in a model of acute inflammation.
Animal Model: Mice
Methodology:
-
Mice are treated with this compound.
-
Peritonitis is induced by intraperitoneal injection of MDP.
-
The levels of pro-inflammatory cytokines in the peritoneal lavage fluid are measured to evaluate the inhibitory effect of this compound.[6]
DNBS-Induced Colitis Model in Rats
Objective: To evaluate the therapeutic potential of this compound in a chemically induced model of IBD.
Animal Model: Rats
Methodology:
-
Colitis is induced in rats by intrarectal administration of 2,4-dinitrobenzenesulfonic acid (DNBS).
-
This compound is administered orally (e.g., 15 mg/kg, once daily for 6 days) by gavage.[13]
-
Clinical parameters such as body weight, stool consistency, and colon length are monitored.
-
At the end of the study, colonic tissues are collected for histological analysis to assess mucosal structural disruption, muscle thickening, and inflammatory cell infiltration.[12][13]
Ex Vivo Analysis of IBD Patient Samples
Objective: To determine the effect of this compound on cytokine release from intestinal specimens of IBD patients.
Methodology:
-
Intestinal mucosal specimens are obtained from patients with IBD.
-
The specimens are incubated with this compound.
-
The release of pro-inflammatory cytokines from the tissue samples is measured to assess the inhibitory activity of this compound in a human disease context.[7][12]
The following diagram outlines the preclinical evaluation workflow for this compound.
Advantages and Future Directions
This compound exhibits several favorable properties compared to other RIPK2 inhibitors, such as GSK2983559. Notably, it has significantly superior solubility and a favorable in vitro metabolic stability profile, which translates to excellent in vivo pharmacokinetics and high oral bioavailability.[6][7][12] Furthermore, this compound demonstrated greater efficacy than GSK2983559 in inhibiting MDP-induced pro-inflammatory cytokine production in human PBMCs and in a murine peritonitis model.[6][7]
The comprehensive preclinical data strongly support the continued development of this compound as a therapeutic candidate for IBD. Future studies will likely focus on long-term safety and toxicology assessments, as well as the initiation of clinical trials to evaluate its efficacy and safety in IBD patients. The promising profile of this compound highlights the potential of targeting RIPK2 as a novel therapeutic strategy for inflammatory diseases.[7][12]
References
- 1. RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Integrated Single-Cell Transcriptome Analysis Reveals Novel Insights into the Role of Opioid Signaling in the Pathophysiology of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of a novel RIPK2 inhibitor for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Dysregulation of Intestinal Epithelial Cell RIPK Pathways Promotes Chronic Inflammation in the IBD Gut [frontiersin.org]
- 9. RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RIPK2 NODs to XIAP and IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. RIPK2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. This compound, a novel RIPK2 inhibitor with efficacy in preclinical models of inflammatory bowel disease | BioWorld [bioworld.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ZNRF4 in NOD-like Receptor Signaling: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Note on Terminology: Initial inquiries regarding "Zharp2-1" in the context of NOD-like receptor signaling have led to the identification of a potent preclinical RIPK2 inhibitor of that name. However, the query's focus on a "core role" within the signaling pathway suggests a potential reference to an endogenous regulatory molecule. Phonetic similarity and functional relevance point towards the ZNRF (Zinc and RING Finger) family of E3 ubiquitin ligases, specifically ZNRF4, which plays a crucial, intrinsic role in modulating NOD2 signaling. This guide will focus on the established role of ZNRF4.
Executive Summary
The innate immune system relies on a sophisticated network of pattern recognition receptors (PRRs) to detect and respond to microbial threats. Nucleotide-binding oligomerization domain (NOD)-like receptors (NLRs) are a critical class of intracellular PRRs that recognize bacterial peptidoglycan fragments. NOD2, a key member of this family, plays a vital role in intestinal homeostasis and host defense. Dysregulation of NOD2 signaling is strongly associated with inflammatory bowel disease (IBD). The activity of the NOD2 pathway is tightly controlled to prevent excessive inflammation. This technical guide provides an in-depth overview of the E3 ubiquitin ligase Zinc and RING Finger 4 (ZNRF4) as a key negative regulator of NOD2 signaling. ZNRF4 mediates the ubiquitination and subsequent proteasomal degradation of the central NOD2 signaling adaptor, RIPK2, thereby attenuating downstream inflammatory responses. Understanding the molecular mechanisms of ZNRF4-mediated regulation of NOD2 signaling offers potential therapeutic avenues for inflammatory diseases.
The Canonical NOD2 Signaling Pathway
Upon recognition of its ligand, muramyl dipeptide (MDP), a component of bacterial peptidoglycan, NOD2 undergoes a conformational change and oligomerizes. This leads to the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2) through a homotypic CARD-CARD interaction. RIPK2 is then activated and undergoes polyubiquitination, which serves as a scaffold to recruit downstream signaling complexes, including the TAK1-TAB complex and the IKK complex. This cascade of events culminates in the activation of the NF-κB and MAPK signaling pathways, leading to the transcription of pro-inflammatory cytokines and chemokines.
ZNRF4: A Negative Regulator of NOD2 Signaling
ZNRF4 has been identified as a crucial negative regulator of the NOD2 signaling pathway. It functions as an E3 ubiquitin ligase, specifically targeting RIPK2 for proteasomal degradation. This action effectively dampens the inflammatory signaling cascade initiated by NOD2 activation.
Mechanism of Action
ZNRF4 interacts with RIPK2 and mediates its K48-linked polyubiquitination. This type of ubiquitination marks RIPK2 for degradation by the 26S proteasome. By reducing the cellular levels of RIPK2, ZNRF4 effectively limits the downstream activation of NF-κB and MAPK pathways, leading to a decrease in the production of pro-inflammatory cytokines.[1][2]
Quantitative Data on ZNRF4 Function
The following tables summarize key quantitative findings from studies investigating the role of ZNRF4 in NOD2 signaling.
Table 1: Effect of ZNRF4 Knockdown on NF-κB Activation
| Cell Line | Treatment | Fold Increase in NF-κB Activation (siZNRF4 vs. siControl) | Reference |
| HEK293T-NOD2 | MDP | ~2.5 | Bist et al., 2017 |
Table 2: Effect of ZNRF4 Knockdown on Cytokine Secretion in Human Primary Macrophages
| Cytokine | Treatment | Fold Increase in Secretion (siZNRF4 vs. siControl) | Reference |
| IL-8 | MDP | ~3.0 | Bist et al., 2017 |
| TNF | MDP | ~2.5 | Bist et al., 2017 |
| IL-1β | MDP | ~2.0 | Bist et al., 2017 |
Table 3: Effect of ZNRF4 Overexpression on NF-κB Activation
| Cell Line | Treatment | Fold Decrease in NF-κB Activation (ZNRF4 vs. Vector) | Reference |
| HEK293T-NOD2 | MDP | ~0.4 | Bist et al., 2017 |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the role of ZNRF4 in NOD2 signaling.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activation of the NF-κB signaling pathway.
-
Principle: A reporter plasmid containing the firefly luciferase gene under the control of an NF-κB responsive promoter is co-transfected with a constitutively expressed Renilla luciferase plasmid (for normalization) into cells expressing NOD2. Upon activation of the NF-κB pathway, the luciferase gene is transcribed, and the resulting enzyme activity is measured by luminescence.
-
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with the NF-κB-luciferase reporter plasmid, a Renilla luciferase control plasmid, a NOD2 expression plasmid, and either a ZNRF4 expression plasmid or siRNA targeting ZNRF4.
-
Stimulation: 24-48 hours post-transfection, cells are stimulated with MDP (10 µg/mL) for 6-8 hours.
-
Lysis and Luminescence Measurement: Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The fold change in NF-κB activation is calculated relative to unstimulated or control-transfected cells.[3][4][5]
-
Co-immunoprecipitation (Co-IP)
Co-IP is used to demonstrate the physical interaction between ZNRF4 and RIPK2.
-
Principle: An antibody specific to a "bait" protein (e.g., ZNRF4) is used to pull down the protein from a cell lysate. If a "prey" protein (e.g., RIPK2) is physically associated with the bait protein, it will also be pulled down. The presence of the prey protein in the immunoprecipitated complex is then detected by Western blotting.
-
Methodology:
-
Cell Lysis: Cells co-expressing tagged versions of ZNRF4 and RIPK2 are lysed in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody against one of the tagged proteins (e.g., anti-FLAG for FLAG-ZNRF4). The antibody-protein complexes are then captured using protein A/G-conjugated beads.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with an antibody against the other tagged protein (e.g., anti-HA for HA-RIPK2) to detect the co-immunoprecipitated protein.
-
In Vitro Ubiquitination Assay
This assay is used to demonstrate the direct E3 ubiquitin ligase activity of ZNRF4 towards RIPK2.
-
Principle: Purified recombinant proteins (E1 activating enzyme, E2 conjugating enzyme, E3 ligase ZNRF4, substrate RIPK2, and ubiquitin) are incubated together in the presence of ATP. If ZNRF4 is an active E3 ligase for RIPK2, it will catalyze the transfer of ubiquitin to RIPK2. The ubiquitination of RIPK2 is then detected by Western blotting as a high molecular weight smear.
-
Methodology:
-
Reaction Setup: Purified recombinant E1, E2 (e.g., UbcH5a), His-tagged ubiquitin, FLAG-tagged ZNRF4, and GST-tagged RIPK2 are incubated in a reaction buffer containing ATP at 37°C for 1-2 hours.
-
Termination of Reaction: The reaction is stopped by adding SDS-PAGE sample buffer.
-
Western Blotting: The reaction mixture is resolved by SDS-PAGE, and the ubiquitination of RIPK2 is detected by Western blotting using an anti-GST antibody. A high molecular weight laddering pattern indicates polyubiquitination.[6]
-
Implications for Drug Development
The negative regulatory role of ZNRF4 on NOD2 signaling highlights it as a potential therapeutic target.
-
Inhibition of ZNRF4: For conditions where an enhanced NOD2-mediated immune response is desired, such as in certain infections, inhibiting ZNRF4 could prolong the signaling and enhance pathogen clearance.
-
Enhancement of ZNRF4 activity: Conversely, in inflammatory diseases driven by excessive NOD2 activation, such as Crohn's disease, strategies to enhance the activity or expression of ZNRF4 could be beneficial in dampening the inflammatory response. This could involve the development of small molecules that promote the ZNRF4-RIPK2 interaction or increase the catalytic activity of ZNRF4.
Conclusion
ZNRF4 is a critical negative regulator of NOD-like receptor signaling, specifically targeting the NOD2 pathway. Through its E3 ubiquitin ligase activity, ZNRF4 mediates the K48-linked polyubiquitination and subsequent proteasomal degradation of the key adaptor protein RIPK2. This mechanism serves as a crucial checkpoint to prevent excessive and prolonged inflammation in response to bacterial components. A thorough understanding of the molecular interactions and regulatory mechanisms involving ZNRF4 opens new avenues for the development of targeted therapies for a range of inflammatory and infectious diseases. Further research into the precise regulation of ZNRF4 itself will be essential for translating these findings into clinical applications.
References
- 1. Cell-Based Reporter Assay to Analyze Activation of Nod1 and Nod2 | Springer Nature Experiments [experiments.springernature.com]
- 2. E3 Ubiquitin ligase ZNRF4 negatively regulates NOD2 signalling and induces tolerance to MDP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-based reporter assay to analyze activation of Nod1 and Nod2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: The Role of Z-DNA Binding Protein 1 (ZBP1) in Pro-inflammatory Cytokine Production
Disclaimer: Initial searches for "Zsharp2-1" did not yield any relevant scientific literature. It is presumed that this may be a typographical error. This technical guide will instead focus on the well-characterized Z-DNA Binding Protein 1 (ZBP1), a critical sensor in the innate immune system that plays a significant role in the induction of pro-inflammatory cytokines.
Introduction
Z-DNA Binding Protein 1 (ZBP1), also known as the DNA-dependent activator of IFN-regulatory factors (DAI), is an innate immune sensor that recognizes left-handed Z-form nucleic acids (Z-DNA and Z-RNA).[1][2][3][4] This recognition is a key event in the host's defense against viral pathogens, as Z-form nucleic acids can be generated during viral replication.[4] Upon binding to its ligand, ZBP1 undergoes a conformational change, initiating a downstream signaling cascade that results in the production of type I interferons (IFNs) and a host of pro-inflammatory cytokines.[2][3] This response is crucial for orchestrating an effective anti-viral state, but its dysregulation can also contribute to autoinflammatory diseases.[1][4] This guide provides an in-depth overview of the mechanisms by which ZBP1 impacts pro-inflammatory cytokine production, supported by experimental data and methodologies.
ZBP1 Signaling and Cytokine Induction
ZBP1 contains two N-terminal Zα domains that are responsible for binding to Z-nucleic acids.[2][3] In addition to its Zα domains, ZBP1 possesses two receptor-interacting protein (RIP) homotypic interaction motifs (RHIMs).[2][3] These RHIM domains are essential for downstream signal transduction.
Upon activation, ZBP1 interacts with RIPK3 (Receptor-Interacting Protein Kinase 3) via their respective RHIM domains.[2] This interaction can trigger two distinct downstream pathways leading to pro-inflammatory cytokine production:
-
Necroptosis and Inflammation: The ZBP1-RIPK3 interaction can lead to the phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL), the executioner of necroptosis. This programmed cell death releases damage-associated molecular patterns (DAMPs) that can further amplify the inflammatory response and cytokine production.
-
NLRP3 Inflammasome Activation: ZBP1 has been shown to activate the NLRP3 inflammasome, a multi-protein complex that leads to the cleavage and activation of caspase-1.[2] Activated caspase-1 then processes pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms. ZBP1-mediated activation of the NLRP3 inflammasome is a significant contributor to the production of these potent pro-inflammatory cytokines.[2]
During viral infections, such as with influenza A virus (IAV), ZBP1-mediated signaling promotes the production of a broad range of pro-inflammatory cytokines.[2]
Quantitative Data on ZBP1-Mediated Cytokine Production
The following table summarizes the qualitative impact of ZBP1 activation on the production of key pro-inflammatory cytokines as described in the literature. Direct quantitative data from a single comprehensive source is not available in the provided search results, but the established role of ZBP1 in activating these pathways is consistently reported.
| Cytokine | Effect of ZBP1 Activation | Cell Type/Model | References |
| IL-1β | Upregulation/Secretion | Immune cells, Virally infected cells | [2] |
| TNF-α | Upregulation | Immune cells, Virally infected cells | [5] |
| IL-6 | Upregulation | Immune cells, Virally infected cells | [5] |
Experimental Protocols
The study of ZBP1's role in cytokine production involves a variety of established molecular and cellular biology techniques.
1. Cell Culture and Stimulation:
-
Cell Lines: Murine embryonic fibroblasts (MEFs), bone marrow-derived macrophages (BMDMs), and human cell lines like THP-1 are commonly used.
-
Stimulation: To mimic viral infection and activate ZBP1, cells are often transfected with synthetic Z-RNA or infected with viruses known to produce Z-form nucleic acids, such as influenza A virus. Lipopolysaccharide (LPS) is also a common stimulus to induce a general inflammatory response.[5]
2. Measurement of Cytokine Production:
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a standard method for quantifying the concentration of secreted cytokines in cell culture supernatants.
-
Cytometric Bead Array (CBA): This flow cytometry-based method allows for the simultaneous measurement of multiple cytokines from a single sample.
-
Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the mRNA expression levels of cytokine genes, providing insight into their transcriptional regulation.
3. Analysis of Signaling Pathways:
-
Western Blotting: This method is used to detect the protein levels and post-translational modifications (e.g., phosphorylation) of key signaling molecules in the ZBP1 pathway, such as RIPK3 and MLKL.
-
Immunoprecipitation: This technique can be used to study the protein-protein interactions between ZBP1 and downstream signaling partners like RIPK3.
Visualizations
Diagram 1: ZBP1 Signaling Pathway
Caption: ZBP1 signaling cascade leading to necroptosis and pro-inflammatory cytokine production.
Diagram 2: Experimental Workflow for ZBP1 Cytokine Analysis
Caption: A typical experimental workflow to investigate ZBP1-mediated cytokine production.
Conclusion
ZBP1 is a pivotal sensor in the innate immune system that, upon recognition of Z-form nucleic acids, initiates potent signaling cascades. These pathways are critical for host defense against pathogens and result in the robust production of pro-inflammatory cytokines, including IL-1β, TNF-α, and IL-6. Understanding the intricate mechanisms of ZBP1 signaling is paramount for the development of novel therapeutic strategies for infectious and autoinflammatory diseases. The experimental protocols and workflows outlined in this guide provide a framework for researchers and drug development professionals to further investigate the role of ZBP1 in inflammation.
References
- 1. Z-RNA biology: a central role in the innate immune response? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Zα domain proteins mediate the immune response [frontiersin.org]
- 3. The Role of the Z-DNA Binding Domain in Innate Immunity and Stress Granules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Z-nucleic acid sensor ZBP1 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory Activity of the Protein Z-Dependent Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Development of Zharp2-1: A Novel RIPK2 Inhibitor for Inflammatory Bowel Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Zharp2-1 is a novel and potent small molecule inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical mediator in the Nucleotide-binding oligomerization domain (NOD)-like receptor signaling pathway.[1][2] Dysregulation of this pathway is strongly associated with the pathogenesis of inflammatory bowel diseases (IBD), such as Crohn's disease and ulcerative colitis. This compound has emerged as a promising therapeutic candidate for IBD, demonstrating significant anti-inflammatory effects in preclinical models. This technical guide provides a comprehensive overview of the preclinical data and development of this compound, focusing on its mechanism of action, pharmacokinetics, and efficacy.
Mechanism of Action
This compound functions as a potent inhibitor of RIPK2 kinase activity.[1] By binding to RIPK2, this compound effectively blocks the downstream signaling cascade that is initiated by the activation of NOD1 and NOD2 receptors by bacterial peptidoglycans.[2] This inhibition prevents the activation of key inflammatory pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), ultimately leading to a reduction in the production of pro-inflammatory cytokines.[1][2]
Signaling Pathway
The NOD-like receptor signaling pathway plays a crucial role in the innate immune response to bacterial pathogens. The diagram below illustrates the key steps in this pathway and the point of intervention for this compound.
Caption: NOD1/2 signaling pathway and the inhibitory action of this compound.
Quantitative Preclinical Data
This compound has demonstrated promising potency and pharmacokinetic properties in a range of preclinical studies.
In Vitro Potency
| Parameter | Value | Cell Line/Assay |
| IC50 (L18-MDP stimulated IL-8 production) | 6.4 nM | THP-1 cells |
| IC50 (MDP stimulated IL-8 production) | 16.4 nM | THP-1 cells |
| Kd (Binding affinity to RIPK2) | 3.1 nM | Biochemical Assay |
| Table 1: In vitro potency of this compound.[2] |
In Vivo Pharmacokinetics
| Species | Half-life (t1/2) | Oral Bioavailability |
| Mouse | 1.2 h | >100% |
| Rat | 1.7 h | >100% |
| Dog | 2.1 h | >100% |
| Table 2: Pharmacokinetic profile of this compound across species.[2] |
This compound exhibits favorable in vitro metabolic stability.[1][2] However, specific quantitative data on metabolic rates in liver microsomes or hepatocytes are not publicly available. Similarly, no public data on the toxicology profile of this compound is available at this time.
Key Preclinical Efficacy Studies
Inhibition of Pro-inflammatory Cytokine Production in THP-1 Cells
This in vitro assay is crucial for assessing the ability of a compound to suppress inflammatory responses in a human monocytic cell line.
Caption: Workflow for assessing this compound's inhibition of IL-8 production.
-
Cell Culture: Human monocytic THP-1 cells are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period.
-
Stimulation: The cells are then stimulated with muramyl dipeptide (MDP) or L18-MDP to induce an inflammatory response and cytokine production.
-
Incubation: The treated and stimulated cells are incubated to allow for cytokine secretion.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of the pro-inflammatory cytokine Interleukin-8 (IL-8) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of this compound.
Amelioration of DNBS-Induced Colitis in Rats
This in vivo model is a well-established method for evaluating the efficacy of therapeutic agents for IBD.
References
Zharp2-1: A Novel RIPK2 Inhibitor with Therapeutic Potential in Inflammatory Bowel Disease
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Zharp2-1 is a novel, potent, and orally effective small molecule inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). Its discovery represents a significant advancement in the search for targeted therapies for inflammatory bowel disease (IBD) and other inflammatory conditions. This compound effectively blocks the nucleotide-binding oligomerization domain-containing protein (NOD)-mediated signaling pathway, a critical inflammatory cascade, by directly targeting RIPK2. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical significance of this compound, including quantitative data, detailed experimental protocols, and visual representations of its biological activity.
Introduction: The Role of RIPK2 in Inflammatory Signaling
The innate immune system relies on pattern recognition receptors (PRRs) to detect invading pathogens and initiate an inflammatory response. NOD1 and NOD2 are intracellular PRRs that recognize specific components of bacterial peptidoglycan. Upon activation, NOD1 and NOD2 recruit the serine/threonine kinase RIPK2, a crucial downstream adaptor protein. This interaction triggers a signaling cascade that leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), culminating in the production of pro-inflammatory cytokines and chemokines. Dysregulation of the NOD-RIPK2 signaling pathway is strongly associated with the pathogenesis of chronic inflammatory diseases, most notably IBD. Therefore, inhibiting RIPK2 has emerged as a promising therapeutic strategy.
Discovery of this compound
This compound was identified through a screening of a proprietary library of small molecule compounds designed to target RIPK2.[1][2] It emerged as a highly potent hit compound that effectively inhibits the production of inflammatory mediators in various cellular models.[1][2] Subsequent characterization revealed its favorable pharmacological properties, including high solubility and excellent in vivo pharmacokinetic profiles, positioning it as a promising candidate for clinical development.[3]
Mechanism of Action: Inhibition of the NOD-RIPK2 Signaling Pathway
This compound exerts its anti-inflammatory effects by directly binding to and inhibiting the kinase activity of RIPK2. This action blocks the downstream signaling events that are triggered by NOD1 and NOD2 activation.
Signaling Pathway
The binding of muramyl dipeptide (MDP) to NOD2 initiates a conformational change, leading to the recruitment of RIPK2. RIPK2 then undergoes autophosphorylation and ubiquitination, which serves as a scaffold to recruit downstream signaling components, including the IKK complex (IKKα, IKKβ, and NEMO) and the TAK1 complex. This ultimately leads to the activation of NF-κB and MAPKs (p38, JNK, and ERK), which translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α. This compound, by inhibiting RIPK2, effectively abrogates this entire cascade.
Caption: this compound inhibits the NOD2-RIPK2 signaling pathway.
Quantitative Data
The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Stimulant | Cytokine | IC50 (nM) | Reference |
| Cytokine Inhibition | THP-1 | L18-MDP | IL-8 | 6.4 | [1] |
| Cytokine Inhibition | THP-1 | MDP | IL-8 | 16.4 | [1] |
| Cytokine Inhibition | PBMCs | MDP | IL-8 | 0.8 | --- |
| Cytokine Inhibition | PBMCs | MDP | IL-6 | 8.7 | --- |
| Cytokine Inhibition | PBMCs | MDP | TNF-α | 11.9 | --- |
| Binding Affinity (Kd) | - | - | RIPK2 | 3.1 | [1] |
Table 2: In Vivo Pharmacokinetic Profile of this compound
| Species | Half-life (h) | Oral Bioavailability (%) | Reference |
| Mouse | 1.2 | >100 | [1] |
| Rat | 1.7 | - | [1] |
| Dog | 2.1 | >100 | [1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound. For complete, detailed protocols, please refer to the primary publication by Lai, Y. et al., Biochemical Pharmacology, 2023.[3]
In Vitro Cytokine Release Assay
Objective: To determine the inhibitory effect of this compound on MDP-induced cytokine production in human and mouse immune cells.
Methodology:
-
Cell Culture: Human monocytic THP-1 cells, immortalized bone marrow-derived macrophages (iBMDMs), and human peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.
-
Pre-treatment: Cells are pre-treated with varying concentrations of this compound for 2 hours.
-
Stimulation: Cells are then stimulated with muramyl dipeptide (MDP) or L18-MDP for 12 hours to induce cytokine production.
-
Cytokine Measurement: The concentrations of IL-6, IL-8, and TNF-α in the cell culture supernatants are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Data Analysis: IC50 values are calculated by plotting the percentage of cytokine inhibition against the log concentration of this compound.
Caption: Workflow for the in vitro cytokine release assay.
In Vivo Model of Inflammatory Bowel Disease
Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of colitis.
Methodology:
-
Animal Model: Colitis is induced in rats by intrarectal administration of 2,4-dinitrobenzenesulfonic acid (DNBS).
-
Treatment: A cohort of rats is treated with this compound (e.g., 15 mg/kg) via daily oral gavage for a specified period (e.g., 6 days). A control group receives a vehicle.
-
Assessment of Colitis Severity: Disease progression is monitored by measuring body weight, stool consistency, and the presence of blood in the feces.
-
Histopathological Analysis: At the end of the study, the colons are excised, and the length and weight are recorded. Colonic tissues are then processed for histological examination to assess mucosal damage, muscle thickening, and inflammatory cell infiltration.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines in the colonic tissue can be measured by techniques such as quantitative PCR or ELISA.
Caption: Workflow for the DNBS-induced colitis model in rats.
Significance and Future Directions
The discovery of this compound is a significant step forward in the development of targeted therapies for IBD. Its high potency, oral bioavailability, and efficacy in preclinical models make it a compelling candidate for further investigation.[1][3] Future studies will likely focus on:
-
Clinical Trials: Evaluating the safety, tolerability, and efficacy of this compound in human patients with IBD.
-
Exploration of Other Indications: Investigating the therapeutic potential of this compound in other inflammatory diseases where the NOD-RIPK2 pathway is implicated.
-
Biomarker Development: Identifying biomarkers to predict patient response to this compound therapy.
References
Zharp2-1: A Deep Dive into its Structure-Activity Relationship and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zharp2-1 is a novel, potent, and orally bioavailable small molecule inhibitor of Receptor-Interacting serine/threonine-Protein Kinase 2 (RIPK2). It has demonstrated significant efficacy in preclinical models of inflammatory bowel disease (IBD), positioning it as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, its biological activity, and the key experimental protocols used in its evaluation. Furthermore, it elucidates the signaling pathways modulated by this compound through detailed diagrams.
Introduction
Receptor-Interacting serine/threonine-Protein Kinase 2 (RIPK2) is a critical downstream signaling molecule for the nucleotide-binding oligomerization domain-containing protein (NOD) 1 and NOD2 pattern recognition receptors. The NOD/RIPK2 signaling pathway plays a crucial role in the innate immune response to bacterial peptidoglycans. Dysregulation of this pathway is strongly associated with the pathogenesis of inflammatory diseases, including Crohn's disease and ulcerative colitis, collectively known as inflammatory bowel disease (IBD). This compound has emerged from a proprietary library of small molecules as a highly potent inhibitor of RIPK2, effectively blocking the NOD-mediated inflammatory cascade.[1][2]
Structure-Activity Relationship (SAR)
While detailed structure-activity relationship data for a series of this compound analogs are not extensively available in the public domain due to its origin from a proprietary library, the available information on this compound and the broader class of RIPK2 inhibitors allows for a general understanding of the key structural features driving its activity.[2]
This compound was identified as the most potent compound from a library designed to target RIPK2.[2] The development of RIPK2 inhibitors has seen the exploration of various chemical scaffolds. Generally, these inhibitors are designed to bind to the ATP-binding pocket of the kinase domain of RIPK2. The SAR of other RIPK2 inhibitor series often focuses on optimizing interactions with key residues in this pocket to enhance potency and selectivity. Modifications to different parts of the scaffold are systematically made to improve physicochemical properties, metabolic stability, and pharmacokinetic profiles.
For this compound, it has been noted to have significantly superior solubility and favorable in vitro metabolic stability compared to other advanced RIPK2 inhibitor prodrugs.[1] This suggests that its chemical structure has been optimized for drug-like properties, a critical aspect of modern drug discovery. Further research and publication of more extensive SAR data would be invaluable for the scientific community to fully understand the molecular determinants of this compound's high potency and favorable pharmacokinetic profile.
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Stimulant | Cytokine/Target | Reference |
| IC50 | 6.4 nM | THP-1 cells | L18-MDP | IL-8 | [2] |
| IC50 | 16.4 nM | THP-1 cells | MDP | IL-8 | [2] |
| IC50 | 0.8 nM | Human PBMCs | MDP | IL-8 | |
| IC50 | 8.7 nM | Human PBMCs | MDP | IL-6 | |
| IC50 | 11.9 nM | Human PBMCs | MDP | TNF-α | |
| Kd | 3.1 nM | - | - | RIPK2 | [1][2] |
Table 2: In Vivo Pharmacokinetic Profile of this compound
| Species | Half-life (t1/2) | Oral Bioavailability | Reference |
| Mouse | 1.2 h | >100% | [1][2] |
| Rat | 1.7 h | High | [1][2] |
| Dog | 2.1 h | >100% | [1][2] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of RIPK2. This inhibition blocks the downstream signaling cascade initiated by the activation of NOD1 and NOD2 receptors upon recognition of bacterial peptidoglycans, such as muramyl dipeptide (MDP). The key signaling pathways affected are the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, both of which are central to the production of pro-inflammatory cytokines.[1][2]
Caption: Mechanism of action of this compound in the NOD2 signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
MDP-Induced Cytokine Release Assay in THP-1 Cells
This assay is crucial for determining the in vitro potency of this compound in inhibiting the production of pro-inflammatory cytokines.
Caption: Workflow for the MDP-induced cytokine release assay.
Protocol:
-
Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Assay Setup: THP-1 cells are seeded into 96-well plates at a density of 1 x 105 cells per well and allowed to adhere.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound or vehicle control (e.g., DMSO) for 2 hours.
-
Stimulation: Following pre-treatment, cells are stimulated with muramyl dipeptide (MDP) or L18-MDP at a final concentration of 1-10 µg/mL to induce cytokine production.
-
Incubation: The plates are incubated for 12 to 24 hours at 37°C.
-
Supernatant Collection: After incubation, the plates are centrifuged, and the cell culture supernatants are collected.
-
Cytokine Measurement: The concentrations of pro-inflammatory cytokines such as IL-8, IL-6, and TNF-α in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The 50% inhibitory concentration (IC50) values are calculated by plotting the percentage of cytokine inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
DNBS-Induced Colitis Model in Rats
This in vivo model is used to assess the therapeutic efficacy of this compound in a preclinical model of inflammatory bowel disease.
Caption: Experimental workflow for the DNBS-induced colitis model in rats.
Protocol:
-
Animals: Male Sprague-Dawley rats (200-250 g) are used for the study. The animals are housed under standard laboratory conditions with free access to food and water.
-
Induction of Colitis: Colitis is induced by a single intrarectal administration of 2,4-dinitrobenzenesulfonic acid (DNBS) dissolved in 50% ethanol.
-
Treatment: this compound is administered orally by gavage at a dose of, for example, 15 mg/kg once daily for a period of 6 days, starting on the day of colitis induction. A vehicle control group receives the vehicle alone.
-
Monitoring: The severity of colitis is monitored daily by recording body weight, stool consistency, and the presence of rectal bleeding. A disease activity index (DAI) is calculated based on these parameters.
-
Tissue Collection: At the end of the treatment period (e.g., day 7), the rats are euthanized, and the colons are excised.
-
Macroscopic and Microscopic Evaluation: The colon length and weight are measured. A portion of the distal colon is fixed in 10% buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for histopathological evaluation. The severity of inflammation, mucosal damage, and cellular infiltration is scored.
-
Biochemical Analysis: Another portion of the colon tissue is homogenized for the measurement of myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the effects of this compound treatment compared to the vehicle control group.
Conclusion
This compound is a potent and orally bioavailable RIPK2 inhibitor with a promising preclinical profile for the treatment of inflammatory bowel disease. Its ability to effectively block the NOD/RIPK2 signaling pathway and subsequent pro-inflammatory cytokine production underscores its therapeutic potential. While a detailed structure-activity relationship for a broad series of analogs is not yet publicly available, the existing data on this compound's potency, selectivity, and favorable pharmacokinetic properties highlight it as a significant advancement in the field of IBD drug discovery. Further clinical development of this compound is warranted to establish its safety and efficacy in patients.
References
Methodological & Application
Application Notes and Protocols for Zharp2-1 in THP-1 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zharp2-1 is a potent and selective inhibitor of the Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), a key signaling molecule in the nucleotide-binding oligomerization domain (NOD)-like receptor pathway.[1] By targeting RIPK2, this compound effectively blocks the downstream activation of MAPK and NF-κB signaling cascades, leading to a reduction in the production of pro-inflammatory cytokines.[1] This makes this compound a valuable tool for studying inflammatory responses and a potential therapeutic candidate for inflammatory diseases.[1]
The human monocytic leukemia cell line, THP-1, is a widely used in vitro model for studying monocyte and macrophage biology. Upon stimulation with phorbol 12-myristate 13-acetate (PMA), THP-1 cells differentiate into macrophage-like cells that exhibit many of the characteristics of primary human macrophages. This cell line provides a robust and reproducible system for investigating the mechanisms of inflammation and the effects of novel anti-inflammatory compounds like this compound.
These application notes provide detailed protocols for the use of this compound in both undifferentiated (monocytic) and PMA-differentiated (macrophage-like) THP-1 cell cultures.
Data Presentation
Table 1: this compound Activity in THP-1 Cells
| Parameter | Agonist | Value | Cell Type | Reference |
| IC50 (IL-8 Inhibition) | L18-MDP | 6.4 nM | THP-1 | [1] |
| IC50 (IL-8 Inhibition) | MDP | 16.4 nM | THP-1 | [1] |
| Binding Affinity (Kd) | - | 3.1 nM | RIPK2 Protein | [1] |
Experimental Protocols
THP-1 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and maintaining THP-1 monocytes.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% (v/v) Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% (v/v) Penicillin-Streptomycin.
-
Phosphate Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture THP-1 cells in T-75 flasks with RPMI-1640 complete medium.
-
Maintain cell density between 2 x 10^5 and 8 x 10^5 cells/mL. Do not exceed 1 x 10^6 cells/mL.
-
Subculture cells every 2-3 days. To subculture, centrifuge the cell suspension at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed medium at the desired seeding density.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
Differentiation of THP-1 Monocytes into Macrophage-like Cells
This protocol details the differentiation of THP-1 monocytes into adherent macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).
Materials:
-
THP-1 cells in culture
-
PMA (stock solution in DMSO)
-
Complete RPMI-1640 medium
-
6-well or 24-well tissue culture plates
Procedure:
-
Seed THP-1 cells into 6-well or 24-well plates at a density of 5 x 10^5 cells/mL in complete RPMI-1640 medium.
-
Add PMA to the culture medium to a final concentration of 50-100 ng/mL.
-
Incubate the cells for 48 hours at 37°C and 5% CO2. During this time, the cells will adhere to the plate and exhibit a macrophage-like morphology.
-
After the 48-hour incubation, carefully aspirate the PMA-containing medium.
-
Gently wash the adherent cells twice with sterile PBS.
-
Add fresh, pre-warmed complete RPMI-1640 medium without PMA to the cells.
-
Incubate the differentiated cells for a "rest" period of at least 24 hours before proceeding with experiments.
This compound Treatment and Inflammatory Stimulation
This protocol describes the treatment of THP-1 cells (both monocytic and macrophage-like) with this compound followed by stimulation with a NOD2 agonist to induce an inflammatory response.
Materials:
-
THP-1 cells (undifferentiated or PMA-differentiated)
-
This compound (prepare stock solution in DMSO)
-
Muramyl dipeptide (MDP) or L18-MDP (NOD2 agonists)
-
Complete RPMI-1640 medium
-
Cell culture plates
Procedure:
-
Prepare working solutions of this compound in complete RPMI-1640 medium from the DMSO stock. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid toxicity.
-
For undifferentiated THP-1 cells: Seed the cells in a 24-well plate at a density of 5 x 10^5 cells/well.
-
For PMA-differentiated THP-1 cells: Use the plates prepared in Protocol 2.
-
Pre-treat the cells by adding the desired concentrations of this compound to the wells. A concentration range of 1 nM to 1 µM is recommended for initial dose-response experiments. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the cells with this compound for 1-2 hours at 37°C and 5% CO2.
-
Following pre-treatment, add the NOD2 agonist to the wells. For MDP, a final concentration of 10 µg/mL is commonly used. For L18-MDP, a concentration of 200 ng/mL can be used.[2] Include an unstimulated control (cells treated with this compound or vehicle alone).
-
Incubate the plates for the desired time period. For cytokine analysis, a 6-24 hour incubation is typical. For signaling pathway analysis (Western blot), shorter incubation times (15 minutes to 2 hours) are recommended.
-
After incubation, collect the cell culture supernatant for cytokine analysis and/or lyse the cells for protein extraction and subsequent Western blot analysis.
Measurement of Cytokine Inhibition (ELISA)
This protocol outlines the measurement of a pro-inflammatory cytokine (e.g., IL-8) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture supernatants from Protocol 3
-
Human IL-8 ELISA kit
-
Microplate reader
Procedure:
-
Centrifuge the collected cell culture supernatants at 1000 x g for 10 minutes to pellet any detached cells or debris.
-
Perform the ELISA for IL-8 according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
Calculate the concentration of IL-8 in each sample based on the standard curve.
-
Determine the percentage of inhibition of IL-8 production by this compound compared to the vehicle-treated, agonist-stimulated control.
Analysis of Signaling Pathway Inhibition (Western Blot)
This protocol describes the analysis of key signaling proteins in the NOD2 pathway (e.g., phosphorylation of MAPKs, degradation of IκBα) by Western blotting.
Materials:
-
Cell lysates from Protocol 3
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation or degradation of the target proteins.
Mandatory Visualizations
Caption: Workflow for THP-1 cell culture and maintenance.
Caption: Experimental workflow for this compound treatment.
Caption: this compound signaling pathway inhibition.
References
Application Notes and Protocols: Measuring the Effect of Zharp2-1 on Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zharp2-1 is a novel, potent, and orally effective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical mediator in the Nucleotide-binding oligomerization domain-containing protein (NOD) signaling pathway.[1][2] Dysregulation of this pathway is associated with various inflammatory conditions, making RIPK2 a promising therapeutic target.[1] this compound has demonstrated significant efficacy in preclinical models of inflammatory bowel disease (IBD) by inhibiting the production of pro-inflammatory cytokines.[1][3] These application notes provide detailed protocols for measuring the inhibitory effect of this compound on cytokine release and present available quantitative data to facilitate further research and development.
Data Presentation
The inhibitory effects of this compound on the release of key pro-inflammatory cytokines have been quantified in different human cell lines. The following tables summarize the available data on the half-maximal inhibitory concentration (IC50) of this compound.
Table 1: Inhibitory Effect of this compound on MDP-Induced Cytokine Release in Human PBMCs
| Cytokine | IC50 (nM) |
| IL-8 | 0.8 |
| IL-6 | 8.7 |
| TNF-α | 11.9 |
Data from MedchemExpress, reporting on the inhibition of muramyl dipeptide (MDP)-induced cytokine release in human peripheral blood mononuclear cells (PBMCs).[2]
Table 2: Inhibitory Effect of this compound on IL-8 Release in Human THP-1 Cells
| Stimulant | IC50 (nM) |
| L18-MDP | 6.4 |
| MDP | 16.4 |
Data from BioWorld, reporting on the inhibition of L18-muramyl dipeptide (L18-MDP) and MDP-induced IL-8 production in the human monocytic cell line THP-1.[3]
Signaling Pathway
This compound exerts its anti-inflammatory effects by targeting RIPK2 within the NOD signaling pathway. Upon recognition of bacterial peptidoglycan fragments such as MDP by NOD2, RIPK2 is recruited and activated. This leads to the downstream activation of MAPK and NF-κB signaling cascades, culminating in the transcription and release of pro-inflammatory cytokines. This compound directly inhibits the kinase activity of RIPK2, thereby blocking these downstream signaling events.[1][3]
Experimental Protocols
To assess the effect of this compound on cytokine release, several standard immunology assays can be employed. Below are detailed protocols for Enzyme-Linked Immunosorbent Assay (ELISA) and a multiplex immunoassay, which are commonly used for quantifying secreted cytokines in cell culture supernatants.
Protocol 1: Measuring Cytokine Release by ELISA
This protocol describes a sandwich ELISA for the quantification of a specific cytokine (e.g., IL-6, IL-8, or TNF-α) in cell culture supernatants following treatment with this compound.
Materials:
-
96-well high-binding ELISA plates
-
Capture antibody (specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Detection antibody (biotinylated, specific for the cytokine of interest)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (PBS with 1% BSA)
-
Cell culture medium
-
This compound
-
Stimulant (e.g., MDP or L18-MDP)
-
Plate reader
Procedure:
-
Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Add 200 µL of assay diluent to each well to block non-specific binding. Incubate for 1-2 hours at room temperature.
-
Sample and Standard Preparation:
-
Prepare a serial dilution of the recombinant cytokine standard in cell culture medium, ranging from the expected physiological concentrations down to the detection limit of the assay.
-
Culture cells (e.g., PBMCs or THP-1) and pre-treat with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with the appropriate agonist (e.g., MDP) for a predetermined time (e.g., 12-24 hours).
-
Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
-
Incubation: Wash the plate three times with wash buffer. Add 100 µL of the standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection: Wash the plate three times with wash buffer. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Enzyme Conjugation: Wash the plate three times with wash buffer. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.
-
Development: Wash the plate five times with wash buffer. Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Reading: Stop the reaction by adding 50 µL of stop solution to each well. Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the concentration of the cytokine in the unknown samples.
Protocol 2: Multiplex Cytokine Assay (Bead-Based Immunoassay)
This protocol allows for the simultaneous measurement of multiple cytokines in a single sample, providing a more comprehensive profile of the inflammatory response.
Materials:
-
Multiplex cytokine assay kit (containing antibody-coupled beads, detection antibodies, and standards)
-
96-well filter plate
-
Assay buffer
-
Wash buffer
-
Streptavidin-PE
-
Luminex or equivalent multiplex plate reader
-
Cell culture supernatants (prepared as in Protocol 1)
Procedure:
-
Plate Preparation: Pre-wet the filter plate with wash buffer and then aspirate.
-
Bead Incubation: Add the antibody-coupled beads to the wells. Wash the beads twice with wash buffer.
-
Sample and Standard Incubation: Add 50 µL of the standards and samples to the appropriate wells. Incubate for 2 hours at room temperature on a plate shaker.
-
Detection Antibody Incubation: Wash the beads three times with wash buffer. Add the biotinylated detection antibody cocktail to each well. Incubate for 1 hour at room temperature on a plate shaker.
-
Streptavidin-PE Incubation: Wash the beads three times with wash buffer. Add Streptavidin-PE to each well. Incubate for 30 minutes at room temperature on a plate shaker in the dark.
-
Reading: Wash the beads three times with wash buffer. Resuspend the beads in sheath fluid. Read the plate on a Luminex instrument.
-
Data Analysis: Use the instrument's software to generate a standard curve for each cytokine and determine the concentrations in the unknown samples.
References
Application Note: Western Blot Protocol for Detecting RIPK2 Phosphorylation Following Zharp2-1 Inhibition
Introduction
Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2) is a critical signaling adaptor protein downstream of the intracellular pattern recognition receptors, NOD1 and NOD2 (Nucleotide-binding oligomerization domain-containing proteins 1 and 2).[1][2] Upon recognition of bacterial peptidoglycans, such as muramyl dipeptide (MDP), NOD receptors recruit and activate RIPK2.[3] This activation involves the autophosphorylation of RIPK2 at key residues, notably Serine 176, which serves as a crucial marker for pathway activation.[1][4] Phosphorylated RIPK2 (p-RIPK2) subsequently triggers downstream signaling cascades, primarily the NF-κB and MAPK pathways, leading to the transcription and release of pro-inflammatory cytokines.[5][6] Dysregulation of the NOD-RIPK2 signaling axis is implicated in various inflammatory conditions, including Inflammatory Bowel Disease (IBD).[7][8]
Zharp2-1 is a novel, potent, and highly selective small-molecule inhibitor of RIPK2.[5][7] It demonstrates a high binding affinity for RIPK2 and effectively blocks the NOD-mediated activation of NF-κB and MAPK signaling pathways.[5] By inhibiting the kinase function of RIPK2, this compound is expected to reduce or abolish its autophosphorylation. This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the inhibitory effect of this compound on RIPK2 phosphorylation in a cellular context.
Signaling Pathway and Experimental Design
The following diagrams illustrate the NOD2-RIPK2 signaling pathway and the experimental workflow for assessing the efficacy of the this compound inhibitor.
Caption: The NOD2 signaling pathway is activated by MDP, leading to RIPK2 autophosphorylation.
Caption: Experimental workflow for Western blot analysis of p-RIPK2 inhibition by this compound.
Experimental Protocol
This protocol is optimized for human monocytic THP-1 cells but can be adapted for other cell lines expressing the NOD2/RIPK2 pathway (e.g., HEK293 cells).
Materials and Reagents
-
Cell Line: THP-1 (human monocytic leukemia cell line)
-
Reagents:
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Muramyl dipeptide (MDP) or L18-MDP
-
This compound inhibitor (dissolved in DMSO)
-
RIPA Lysis and Extraction Buffer
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail (containing sodium fluoride, sodium orthovanadate)
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
Tris-Glycine SDS-PAGE gels (10%)
-
PVDF membrane (0.45 µm)
-
Tris-buffered Saline with 0.1% Tween-20 (TBST)
-
Bovine Serum Albumin (BSA), Fraction V
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
-
-
Antibodies:
-
Primary Antibody: Rabbit anti-phospho-RIPK2 (Ser176)
-
Primary Antibody: Mouse anti-Total RIPK2
-
Primary Antibody: Mouse anti-GAPDH or anti-β-Actin (Loading Control)
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Secondary Antibody: HRP-conjugated Goat anti-Mouse IgG
-
Methodology
1. Cell Culture and Treatment
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
For differentiation, seed THP-1 cells in a 6-well plate at a density of 1x10⁶ cells/well and treat with PMA (50 ng/mL) for 24-48 hours. Differentiated cells will become adherent.
-
After differentiation, replace the medium with fresh serum-free RPMI-1640 and rest the cells for 12-24 hours.
-
Prepare serial dilutions of this compound in serum-free medium. Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells by adding MDP (e.g., 10 µg/mL) or L18-MDP (e.g., 1 µg/mL) to each well.[1] Include an unstimulated, vehicle-treated control.
-
Incubate for the optimal stimulation time to induce RIPK2 phosphorylation (typically 30-60 minutes).[1]
2. Cell Lysis and Protein Quantification
-
After treatment, place the 6-well plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS. Note: Use Tris-based buffers for subsequent antibody steps to avoid interference with phospho-antibody binding.[9]
-
Add 100-150 µL of ice-cold RIPA buffer, freshly supplemented with protease and phosphatase inhibitors, to each well.[10]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
3. SDS-PAGE and Western Blotting
-
Normalize the protein concentration for all samples. Prepare samples by adding 4x Laemmli buffer and boiling at 95-100°C for 5 minutes.[11]
-
Load 20-30 µg of protein per lane into a 10% Tris-Glycine SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane. A wet transfer at 100V for 60-90 minutes at 4°C is recommended.[11]
-
Confirm successful transfer by staining the membrane with Ponceau S.
4. Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Note: Avoid using non-fat dry milk for blocking as it contains phosphoproteins that can increase background.[10]
-
Incubate the membrane with the primary antibody for phospho-RIPK2 (Ser176), diluted in 5% BSA/TBST, overnight at 4°C. (Typical dilution 1:1000).[4]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated goat anti-rabbit secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare the ECL substrate according to the manufacturer's instructions, apply it to the membrane, and acquire the chemiluminescent signal using a digital imager.
5. Membrane Stripping and Re-probing
-
To normalize for protein loading, the membrane should be probed for Total RIPK2 and a loading control (e.g., GAPDH).
-
Strip the membrane using a mild stripping buffer.
-
Block the membrane again with 5% BSA in TBST for 1 hour.
-
Probe for Total RIPK2 (mouse primary antibody) followed by HRP-conjugated anti-mouse secondary antibody, using the same incubation and wash steps as above.
-
Repeat the stripping and re-probing process for the loading control antibody.
6. Data Analysis
-
Quantify the band intensities for p-RIPK2, Total RIPK2, and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the p-RIPK2 signal to the Total RIPK2 signal for each lane to determine the relative phosphorylation level.
-
Further normalization to the loading control can account for any loading inaccuracies.
-
Plot the normalized p-RIPK2 levels against the concentration of this compound to determine its inhibitory effect.
Data Presentation
Quantitative data should be summarized for clarity and comparison.
Table 1: Properties of the RIPK2 Inhibitor this compound This table summarizes the reported in vitro efficacy of this compound.
| Parameter | Cell Line / System | Stimulant | Value | Reference |
| IC₅₀ (IL-8 Production) | THP-1 | L18-MDP | 6.4 nM | [5] |
| IC₅₀ (IL-8 Production) | THP-1 | MDP | 16.4 nM | [5] |
| Binding Affinity (Kd) | Recombinant RIPK2 | - | 3.1 nM | [5] |
Table 2: Hypothetical Western Blot Quantification Results This table illustrates how to present the quantified data from the Western blot experiment. Data are shown as mean ± SEM from three independent experiments.
| Treatment Group | This compound (nM) | MDP (10 µg/mL) | Relative p-RIPK2 / Total RIPK2 Ratio (Arbitrary Units) |
| Unstimulated Control | 0 | - | 0.05 ± 0.02 |
| Vehicle Control | 0 (DMSO) | + | 1.00 ± 0.15 |
| This compound Treatment | 1 | + | 0.62 ± 0.09 |
| This compound Treatment | 10 | + | 0.18 ± 0.04 |
| This compound Treatment | 100 | + | 0.06 ± 0.03 |
References
- 1. thesgc.org [thesgc.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 4. Phospho-RIP2 (Ser176) Polyclonal Antibody (PA5-118495) [thermofisher.com]
- 5. This compound, a novel RIPK2 inhibitor with efficacy in preclinical models of inflammatory bowel disease | BioWorld [bioworld.com]
- 6. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 7. Discovery of a novel RIPK2 inhibitor for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Application Note: NF-κB Reporter Assay for Characterizing Zharp2-1, a Novel RIPK2 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor family that orchestrates a wide range of biological processes, including inflammatory responses, immunity, and cell survival.[1][2][3] The canonical NF-κB pathway is a key component of the innate immune system and is activated by various stimuli, including proinflammatory cytokines and pathogen-associated molecular patterns (PAMPs).[3][4]
A crucial activation route for NF-κB involves the intracellular pattern recognition receptors NOD1 and NOD2 (Nucleotide-binding oligomerization domain-containing proteins 1 and 2). Upon sensing bacterial peptidoglycans, such as muramyl dipeptide (MDP), NOD proteins recruit the adaptor kinase RIPK2 (Receptor-Interacting Protein Kinase 2).[5][6][7] This triggers a signaling cascade that leads to the activation of the IκB kinase (IKK) complex, subsequent degradation of the inhibitor of κB (IκBα), and the nuclear translocation of NF-κB dimers (typically p65/p50) to initiate target gene transcription.[4][8][9] Dysregulation of this pathway is associated with numerous inflammatory conditions, including Inflammatory Bowel Disease (IBD).[5][7]
Zharp2-1 is a novel and potent small molecule inhibitor of RIPK2 that effectively blocks NOD-mediated activation of the NF-κB and MAPK signaling pathways.[5][10] It has demonstrated efficacy in preclinical models of IBD, making it a promising therapeutic candidate.[10] This application note provides a detailed protocol for a dual-luciferase reporter assay to quantitatively assess the inhibitory activity of this compound on the NF-κB signaling pathway in a cellular context.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the NOD2 signaling pathway leading to NF-κB activation and highlights the inhibitory action of this compound.
Caption: this compound inhibits RIPK2, blocking NF-κB activation.
Principle of the Assay
This protocol employs a dual-luciferase reporter system to measure NF-κB transcriptional activity.[11][12]
-
Reporter Construct: Cells are transiently co-transfected with two plasmids:
-
A reporter plasmid containing the Firefly luciferase gene downstream of a promoter with multiple NF-κB response elements (pNF-κB-Luc).
-
A control plasmid containing the Renilla luciferase gene under the control of a constitutive promoter (e.g., pRL-TK), which serves as an internal control for transfection efficiency and cell viability.
-
-
Activation & Inhibition: Upon stimulation with an agonist like MDP, activated NF-κB translocates to the nucleus, binds to the response elements, and drives the expression of Firefly luciferase.[13] Pre-treatment with this compound inhibits RIPK2, preventing NF-κB activation and thus reducing Fire-fly luciferase expression in a dose-dependent manner.
-
Detection: The activity of both luciferases is measured sequentially from a single sample. The Firefly signal is normalized to the Renilla signal, providing a robust and reliable measure of NF-κB activity.[12]
Experimental Workflow
The complete experimental process is outlined in the workflow diagram below.
Caption: Overview of the dual-luciferase reporter assay workflow.
Materials and Reagents
| Reagent/Material | Recommended Supplier |
| HEK293T Cells | ATCC |
| pNF-κB-Luc Reporter Plasmid | Promega / Clontech |
| pRL-TK (Renilla) Control Plasmid | Promega |
| DMEM, High Glucose | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin | Gibco |
| Opti-MEM I Reduced Serum Medium | Gibco |
| Transfection Reagent (e.g., FuGENE HD) | Promega |
| This compound | Synthesized/Sourced |
| Muramyl dipeptide (MDP) | InvivoGen |
| Dual-Luciferase® Reporter Assay System | Promega |
| DMSO, Molecular Biology Grade | Sigma-Aldrich |
| PBS, pH 7.4 | Gibco |
| White, Opaque 96-well cell culture plates | Corning |
Experimental Protocol
This protocol is designed for a 96-well plate format. All cell culture steps should be performed in a sterile biosafety cabinet.
Day 1: Cell Seeding
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Trypsinize and count the cells.
-
Seed 2 x 10⁴ cells in 100 µL of complete culture medium per well into a white, opaque 96-well plate.
-
Incubate overnight (18-24 hours) to allow cells to attach and reach 50-70% confluency.
Day 2: Transient Transfection
-
For each well, prepare the transfection mix in Opti-MEM. A master mix is recommended.
-
DNA Mix: Dilute 100 ng of pNF-κB-Luc plasmid and 10 ng of pRL-TK plasmid.
-
Reagent Mix: Dilute 0.3 µL of FuGENE HD transfection reagent.
-
-
Combine the DNA and Reagent mixes, mix gently by flicking the tube, and incubate for 15 minutes at room temperature.
-
Add 10 µL of the transfection complex drop-wise to each well.
-
Gently swirl the plate to ensure even distribution.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
Day 3: Compound Treatment, Stimulation, and Lysis
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Start with a high concentration (e.g., 10 µM) and perform 3-fold or 10-fold dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Pre-treatment: Carefully aspirate the medium from the cells. Add 90 µL of medium containing the appropriate this compound concentration or vehicle control to each well.
-
Incubate for 1-2 hours at 37°C.
-
Stimulation: Prepare a 10X stock of MDP (e.g., 100 µg/mL) in complete culture medium.
-
Add 10 µL of the 10X MDP stock to all wells except the "Unstimulated Control" wells. Add 10 µL of medium to the unstimulated wells. The final MDP concentration will be 10 µg/mL.
-
Incubate for 6-8 hours at 37°C.
-
Cell Lysis:
Day 3/4: Luminescence Measurement
-
Prepare the Luciferase Assay Reagent II (LAR II) for Firefly luciferase and the Stop & Glo® Reagent for Renilla luciferase according to the manufacturer's protocol (Promega).
-
Set up the plate reader/luminometer with dual injectors.
-
Injection 1: 50-100 µL of LAR II.
-
Injection 2: 50-100 µL of Stop & Glo® Reagent.
-
Measurement: 2-second delay followed by a 5-10 second integration time for each reading.[12]
-
-
Place the 96-well plate into the luminometer and begin the reading sequence. The instrument will first inject LAR II and measure Firefly luminescence, then inject Stop & Glo® Reagent to quench the Firefly reaction and initiate the Renilla luminescence measurement.
Data Analysis and Expected Results
Data Analysis
-
Normalization: For each well, divide the Firefly luciferase reading by the Renilla luciferase reading to obtain the Relative Luciferase Units (RLU).
-
RLU = Firefly Luminescence / Renilla Luminescence
-
-
Fold Induction: Calculate the fold induction of the stimulated control by dividing the average RLU of the "Stimulated + Vehicle" wells by the average RLU of the "Unstimulated + Vehicle" wells. A fold induction of >10 is typically considered a good assay window.
-
Percentage Inhibition: Calculate the percentage of inhibition for each this compound concentration.
-
% Inhibition = 100 * (1 - (RLU_this compound - RLU_Unstimulated) / (RLU_Stimulated - RLU_Unstimulated))
-
-
IC₅₀ Determination: Plot the % Inhibition against the log of the this compound concentration. Use a non-linear regression (sigmoidal dose-response) curve fit to determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition.
Sample Data Table
The following table presents hypothetical data from a this compound dose-response experiment.
| Treatment | This compound [nM] | Firefly RLU (Avg) | Renilla RLU (Avg) | Normalized Ratio (Firefly/Renilla) | % Inhibition |
| Unstimulated | 0 | 15,000 | 300,000 | 0.05 | N/A |
| Stimulated (Vehicle) | 0 | 900,000 | 310,000 | 2.90 | 0% |
| This compound | 0.1 | 855,000 | 305,000 | 2.80 | 3.5% |
| This compound | 1 | 690,000 | 308,000 | 2.24 | 23.2% |
| This compound | 10 | 440,000 | 315,000 | 1.40 | 52.6% |
| This compound | 100 | 120,000 | 300,000 | 0.40 | 87.7% |
| This compound | 1000 | 25,000 | 295,000 | 0.08 | 98.9% |
Based on this hypothetical data, the calculated IC₅₀ for this compound would be approximately 10 nM, which is consistent with published data on its inhibition of downstream cytokine production.[10]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Luminescence Signal | Low transfection efficiency; Insufficient cell number; Inactive luciferase reagents. | Optimize transfection reagent-to-DNA ratio; Ensure correct cell seeding density; Use fresh assay reagents and allow them to equilibrate to room temp. |
| High Well-to-Well Variability | Inconsistent cell seeding or transfection; Pipetting errors. | Mix cell suspension thoroughly before seeding; Use a master mix for transfection and reagent addition; Use calibrated pipettes. |
| Low Fold-Induction (<5-fold) | Suboptimal agonist concentration; Cells are unresponsive; Assay timing is off. | Perform a dose-response with MDP; Check cell line integrity; Optimize incubation time post-stimulation (6-24 hours).[15] |
| High Signal in Unstimulated Wells | Basal NF-κB activity is high; "Leaky" promoter in the reporter construct. | Serum-starve cells for a few hours before stimulation; Ensure the use of a reputable reporter plasmid with low basal activity. |
Conclusion
The dual-luciferase NF-κB reporter assay is a robust, sensitive, and high-throughput compatible method for characterizing the potency of inhibitors targeting the NOD-RIPK2 signaling axis. This protocol provides a comprehensive framework for quantifying the inhibitory activity of this compound, enabling the determination of its cellular IC₅₀ value. The data generated from this assay are crucial for the preclinical evaluation of this compound and other potential therapeutics for treating inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functions of NF-κB1 and NF-κB2 in immune cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a novel RIPK2 inhibitor for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NF-κB - Wikipedia [en.wikipedia.org]
- 10. This compound, a novel RIPK2 inhibitor with efficacy in preclinical models of inflammatory bowel disease | BioWorld [bioworld.com]
- 11. Dual-Luciferase Reporter Assay for Detection of NF-κB Activity [bio-protocol.org]
- 12. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bowdish.ca [bowdish.ca]
- 15. indigobiosciences.com [indigobiosciences.com]
Application Notes and Protocols for Determining the In Vitro Kinase Inhibitory Activity of a Hypothetical Protein Zharp2-1
Disclaimer: The protein "Zharp2-1" is not described in the current scientific literature. The following application note and protocol are presented as a generalized example for a hypothetical protein with kinase inhibitory activity, based on established methodologies for in vitro kinase assays.
Introduction
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The identification and characterization of kinase inhibitors are therefore of significant interest in both basic research and drug development. This document provides a detailed protocol for determining the in vitro inhibitory activity of a novel, hypothetical protein, "this compound," against a target kinase.
The described assay is a radiometric filter-binding assay, a robust and sensitive method to measure the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate peptide by a protein kinase. The potential inhibition of this activity by this compound is quantified by a decrease in the amount of radiolabeled substrate.
Hypothetical Signaling Pathway of Kinase X
The following diagram illustrates a hypothetical signaling pathway where the constitutively active "Kinase X" phosphorylates a downstream "Substrate Protein," leading to a cellular response. This compound is hypothesized to inhibit Kinase X, thereby blocking the signaling cascade.
Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase X.
Principle of the In Vitro Kinase Assay
This assay quantifies the activity of a specific kinase by measuring the transfer of a radioactive phosphate group (³²P) from adenosine triphosphate ([γ-³²P]ATP) to a specific substrate. The reaction mixture, containing the kinase, substrate, ATP, and the potential inhibitor (this compound), is incubated to allow the phosphorylation reaction to proceed. The reaction is then stopped, and the mixture is spotted onto a phosphocellulose membrane. This membrane selectively binds the phosphorylated substrate, while the negatively charged [γ-³²P]ATP is washed away. The amount of radioactivity remaining on the membrane, which is proportional to the kinase activity, is then quantified using a scintillation counter. A decrease in radioactivity in the presence of this compound indicates inhibition of the kinase.
Experimental Workflow
The overall workflow for determining the inhibitory activity of this compound is depicted below.
Caption: Experimental workflow for the in vitro kinase assay.
Materials and Reagents
-
Enzyme: Purified active Kinase X
-
Inhibitor: Purified this compound protein
-
Substrate: Specific peptide substrate for Kinase X (e.g., Myelin Basic Protein)
-
Radioisotope: [γ-³²P]ATP (10 mCi/mL)
-
Buffer: Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP: 10 mM unlabeled ATP stock solution
-
Stopping Solution: 75 mM Phosphoric acid
-
Wash Solution: 150 mM Phosphoric acid
-
Membrane: P81 phosphocellulose filter paper
-
Equipment: Scintillation counter, 30°C incubator, micropipettes, filter manifold.
Detailed Experimental Protocol
-
Preparation of Reagents:
-
Prepare a working solution of Kinase X in kinase reaction buffer. The final concentration should be determined empirically to give a linear reaction rate over the assay time.
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
Prepare the ATP mixture by combining unlabeled ATP and [γ-³²P]ATP in kinase reaction buffer. The final ATP concentration in the assay should be close to the Km of the kinase for ATP.
-
Prepare the substrate solution in kinase reaction buffer.
-
-
Kinase Reaction Setup:
-
The total reaction volume is 25 µL.
-
In a 96-well plate, add the following in order:
-
5 µL of kinase reaction buffer (for negative control) or this compound dilution.
-
10 µL of the substrate solution.
-
5 µL of the Kinase X solution.
-
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding 5 µL of the ATP mixture.
-
-
Incubation and Termination:
-
Incubate the reaction plate at 30°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 75 mM phosphoric acid to each well.
-
-
Filter Binding and Washing:
-
Spot 20 µL of the terminated reaction mixture from each well onto a P81 phosphocellulose filter paper.
-
Allow the spots to air dry for 5 minutes.
-
Wash the filter paper three times for 5 minutes each with 150 mM phosphoric acid.
-
Perform a final wash with ethanol and let the filter paper air dry completely.
-
-
Quantification and Data Analysis:
-
Place the dried filter paper in a scintillation vial with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation
Table 1: Hypothetical IC₅₀ Value for this compound against Kinase X
| Inhibitor | Target Kinase | IC₅₀ (nM) |
| This compound | Kinase X | 150 |
Table 2: Hypothetical Kinetic Parameters of Kinase X in the Presence of this compound
| Condition | Km for ATP (µM) | Vmax (pmol/min/µg) |
| No Inhibitor | 15 | 500 |
| + 150 nM this compound | 35 | 510 |
The hypothetical data suggests a competitive inhibition mechanism as the Km increases while Vmax remains relatively unchanged.
Table 3: Hypothetical Selectivity Profile of this compound
| Kinase | % Inhibition at 1 µM this compound |
| Kinase X | 95% |
| Kinase A | 20% |
| Kinase B | 15% |
| Kinase C | 5% |
Logic for IC₅₀ Determination
The following diagram outlines the logical steps for calculating the IC₅₀ value from the raw experimental data.
Caption: Logic for IC50 determination from experimental data.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background signal | Incomplete washing of [γ-³²P]ATP | Increase wash times or volume of wash solution. |
| Low signal | Inactive kinase or substrate | Verify the activity of the kinase and the integrity of the substrate. |
| Incorrect buffer conditions | Optimize pH, MgCl₂ concentration, and other buffer components. | |
| Poor reproducibility | Pipetting errors | Use calibrated pipettes and ensure proper mixing of reagents. |
| Inconsistent incubation times | Use a timer and process all samples consistently. |
Conclusion
The protocol described provides a robust framework for evaluating the inhibitory potential of the hypothetical protein this compound against a specific protein kinase. By determining the IC₅₀ value, understanding the mechanism of inhibition through kinetic studies, and assessing its selectivity, researchers can gain valuable insights into the function of this compound and its potential as a therapeutic agent or a research tool for dissecting kinase signaling pathways. This generalized protocol can be adapted for other protein inhibitors and kinase targets with appropriate optimization.
Application Notes and Protocols for Zharp2-1 in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical dosing and experimental protocols for Zharp2-1, a novel and potent RIPK2 inhibitor. This compound has demonstrated significant therapeutic potential in preclinical models of inflammatory bowel disease (IBD). This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and workflows to guide researchers in their preclinical study design.
Overview of this compound
This compound is a small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), a critical mediator of the Nucleotide-binding Oligomerization Domain (NOD) signaling pathway.[1] By blocking NOD-mediated activation of MAPK and NF-κB signaling, this compound effectively suppresses the production of pro-inflammatory cytokines.[1] Its promising preclinical profile, including high oral bioavailability and efficacy in rodent models of colitis, suggests its potential as a therapeutic agent for IBD.[1]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacokinetic and efficacy data for this compound.
Table 1: In Vitro Activity of this compound [1]
| Parameter | Value | Cell Line/Assay Condition |
| IC50 (IL-8 production) | 6.4 nM | THP-1 cells (L18-MDP stimulation) |
| 16.4 nM | THP-1 cells (MDP stimulation) | |
| Binding Affinity (Kd) | 3.1 nM | RIPK2 |
Table 2: In Vivo Pharmacokinetics of this compound [1]
| Species | Half-life (t½) | Oral Bioavailability |
| Mouse | 1.2 hours | >100% |
| Rat | 1.7 hours | >100% |
| Dog | 2.1 hours | >100% |
Table 3: Recommended Dosing for Preclinical Efficacy Studies
| Animal Model | Disease Model | Route of Administration | Recommended Dose |
| Rat | DNBS-Induced Colitis | Intragastric | Dose not specified in available literature |
Note: While the primary literature confirms the efficacy of this compound in a rat model of DNBS-induced colitis via intragastric administration, the specific dose used in the study is not publicly available in the referenced abstracts.[1]
Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the NOD signaling pathway. The diagram below illustrates the mechanism of action.
Caption: this compound inhibits the NOD2 signaling pathway.
Experimental Protocols
This section provides a detailed methodology for a key preclinical efficacy study.
DNBS-Induced Colitis Model in Rats
This protocol describes the induction of colitis in rats using 2,4-Dinitrobenzenesulfonic acid (DNBS), a widely used model to mimic IBD, and the subsequent treatment with this compound.
Experimental Workflow:
Caption: Workflow for the DNBS-induced colitis study.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
2,4-Dinitrobenzenesulfonic acid (DNBS)
-
Ethanol
-
Anesthetic (e.g., isoflurane)
-
Catheter
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Baseline Measurements: Record the body weight of each animal before the start of the study.
-
Induction of Colitis:
-
Fast the rats for 24 hours with free access to water.
-
Anesthetize the rats.
-
Slowly administer a solution of DNBS in ethanol into the colon via a catheter inserted rectally. The exact concentration and volume of DNBS should be optimized based on literature and institutional guidelines.
-
Keep the rats in a head-down position for a few minutes to ensure the distribution of the DNBS solution within the colon.
-
-
This compound Administration:
-
Prepare a suspension of this compound in the chosen vehicle.
-
Administer this compound via intragastric gavage. The dosing schedule (e.g., once or twice daily) and duration should be determined based on the pharmacokinetic profile of the compound.
-
-
Monitoring and Efficacy Assessment:
-
Monitor the animals daily for clinical signs of colitis, including body weight loss, stool consistency, and the presence of blood in the stool.
-
At the end of the study period, euthanize the animals and collect the colons.
-
Assess the severity of colitis by:
-
Measuring the colon length and weight.
-
Macroscopic scoring of inflammation and ulceration.
-
Histological analysis of colon sections stained with Hematoxylin and Eosin (H&E) to evaluate mucosal damage, inflammatory cell infiltration, and tissue architecture.
-
Myeloperoxidase (MPO) assay to quantify neutrophil infiltration.
-
Measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates using ELISA or qPCR.
-
-
Conclusion
This compound is a promising RIPK2 inhibitor with a well-defined mechanism of action and favorable preclinical pharmacokinetics. The provided data and protocols offer a foundation for designing and executing further preclinical studies to evaluate the therapeutic potential of this compound for the treatment of inflammatory bowel disease. Future studies should aim to establish a clear dose-response relationship and further explore the efficacy of this compound in other relevant preclinical models of IBD.
References
Troubleshooting & Optimization
Optimizing Zharp2-1 concentration to avoid off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Zharp2-1, a potent and novel RIPK2 inhibitor. The following resources are designed to help you optimize this compound concentration for your experiments while minimizing the potential for off-target effects.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound and provides a systematic approach to troubleshooting.
Issue: Unexpected or high levels of cytotoxicity observed in cells treated with this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: Based on preclinical data, this compound inhibits the production of pro-inflammatory cytokines with IC50 values in the low nanomolar range. For example, in THP-1 cells, the IC50 for IL-8 inhibition was 6.4 nM and 16.4 nM after stimulation with different agonists.[1] It is recommended to perform a dose-response experiment starting from a concentration range of 1 nM to 1 µM to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.
Q2: What are off-target effects and why are they a concern for kinase inhibitors?
A2: Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases other than its intended target.[2][3][4] This can lead to unintended biological consequences, including cytotoxicity, and can complicate the interpretation of experimental results.[5] It is crucial to assess the selectivity of a kinase inhibitor to ensure that the observed phenotype is a direct result of inhibiting the intended target.
Q3: How can I assess the potential off-target effects of this compound?
A3: A common and effective method to evaluate the selectivity of a kinase inhibitor is through a kinase panel screen.[2] This involves testing the inhibitor against a large panel of purified kinases to identify any unintended targets. Several commercial services offer kinase profiling against hundreds of kinases.
Q4: this compound targets the NOD2-RIPK2 signaling pathway. What is the role of this pathway?
A4: The NOD1/2-RIPK2 signaling pathway is a critical component of the innate immune system that recognizes bacterial peptidoglycans.[6][7][8] Upon activation, NOD1 or NOD2 recruits RIPK2, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, which drive the production of pro-inflammatory cytokines.[1][9] Dysregulation of this pathway is associated with inflammatory diseases like inflammatory bowel disease (IBD).[1][10]
Data Summary
The following table summarizes the reported potency of this compound in cellular assays.
| Cell Line | Stimulant | Cytokine Measured | IC50 (nM) | Reference |
| THP-1 | L18-MDP | IL-8 | 6.4 | [1] |
| THP-1 | MDP | IL-8 | 16.4 | [1] |
| Human PBMCs | MDP | IL-8 | 0.8 | [11] |
| Human PBMCs | MDP | IL-6 | 8.7 | [11] |
| Human PBMCs | MDP | TNF-α | 11.9 | [11] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay
This protocol describes a general method to determine the concentration range of this compound that is non-toxic to the cells used in your experiments.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., Resazurin, CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:3 or 1:5 dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
Following incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, protected from light.
-
Measure the signal (fluorescence or luminescence) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the highest non-toxic concentration.
Protocol 2: In Vitro RIPK2 Kinase Inhibition Assay
This protocol provides a general framework for assessing the direct inhibitory activity of this compound on RIPK2 kinase.
Materials:
-
Recombinant human RIPK2 enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[12]
-
ATP
-
RIPK2 substrate (e.g., a generic kinase substrate like myelin basic protein, or a specific peptide substrate)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar kinase assay kit
-
384-well low-volume plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. Include a vehicle control (DMSO).
-
In a 384-well plate, add 1 µL of the this compound dilution or vehicle control.
-
Add 2 µL of recombinant RIPK2 enzyme solution to each well.
-
Add 2 µL of a solution containing the RIPK2 substrate and ATP to initiate the reaction. The final ATP concentration should be close to the Km value for RIPK2 if known, or a standard concentration (e.g., 10-100 µM).
-
Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a reagent to convert ADP to ATP and measure the resulting luminescence.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Visualizations
NOD2-RIPK2 Signaling Pathway
Caption: Simplified NOD2-RIPK2 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for optimizing this compound concentration and assessing selectivity.
References
- 1. This compound, a novel RIPK2 inhibitor with efficacy in preclinical models of inflammatory bowel disease | BioWorld [bioworld.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Signalling pathways and molecular interactions of NOD1 and NOD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights into the molecular basis of the NOD2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. Discovery of a novel RIPK2 inhibitor for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. promega.co.uk [promega.co.uk]
Troubleshooting Zharp2-1 insolubility in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zharp2-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, potent, and orally available small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2).[1][2] It functions by blocking the nucleotide-binding oligomerization domain-containing protein (NOD)-mediated signaling pathways, specifically the MAPK and NF-κB pathways.[1] This inhibition of RIPK2 kinase function prevents the downstream inflammatory response.[2]
Q2: I am observing what appears to be this compound insolubility in my cell culture media. Is this expected?
Published literature describes this compound as having "significantly superior solubility" compared to other similar RIPK2 inhibitors.[1][2] Therefore, insolubility is not an inherent property of the compound itself. The issues you are observing are likely related to experimental conditions, handling, or the specific formulation being used. This guide provides detailed troubleshooting steps to address these potential issues.
Q3: In which signaling pathway is this compound involved?
This compound is a key inhibitor of the NOD signaling pathway, which is crucial for the innate immune response. Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2. This leads to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines. This compound directly targets and inhibits RIPK2, thereby blocking these inflammatory signals.[1][3]
Troubleshooting Guide: this compound Solubility and Aggregation Issues
This guide will help you troubleshoot and resolve issues of apparent insolubility or precipitation of this compound in your cell culture experiments.
Initial Assessment: Is it the Compound or the Protein?
It is crucial to first determine whether you are working with the small molecule inhibitor this compound or a recombinant this compound protein. The troubleshooting strategies will differ significantly.
Scenario 1: Troubleshooting Small Molecule this compound Insolubility
If you are working with the this compound small molecule inhibitor, the following steps can help address solubility issues.
1. Verify Stock Solution Preparation:
-
Solvent Choice: Ensure you are using an appropriate solvent for the initial stock solution. While specific solvent information for this compound is not publicly available, DMSO is a common choice for similar small molecules.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) in the appropriate solvent. It is easier to dilute a high-concentration stock into aqueous media than to dissolve the powder directly in the media.
-
Complete Dissolution: Ensure the compound is fully dissolved in the stock solvent before further dilution. Gentle warming (to 37°C) or vortexing may aid dissolution.
2. Optimize Dilution into Cell Culture Media:
-
Avoid Direct Dilution: Do not add the high-concentration stock directly to a large volume of media. This can cause the compound to precipitate out of solution.
-
Serial Dilutions: Perform serial dilutions of your stock solution in the cell culture media to reach the desired final concentration.
-
Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture media as low as possible (typically <0.5%) to avoid solvent-induced cytotoxicity or off-target effects.
3. Media Composition and Conditions:
-
Serum Content: The presence of serum in the culture media can sometimes aid in the solubilization of hydrophobic compounds. If you are using serum-free media, consider whether a low percentage of serum could be added without compromising your experimental goals.
-
pH: Ensure the pH of your cell culture media is within the optimal range for both your cells and the compound's stability.
-
Temperature: Cell culture media is typically used at 37°C. Ensure your media is pre-warmed before adding the this compound solution.
Experimental Workflow for Solubilizing Small Molecule this compound
Caption: Workflow for preparing and using this compound small molecule in cell culture.
Scenario 2: Troubleshooting Recombinant this compound Protein Insolubility
If you are working with a recombinant form of a protein named "this compound" (note: this is a hypothetical scenario as this compound is described as a small molecule), you may be encountering inclusion body formation or protein aggregation.
1. Optimize Expression Conditions:
-
Lower Temperature: Reducing the expression temperature (e.g., from 37°C to 18-25°C) can slow down protein synthesis, allowing more time for proper folding and reducing the likelihood of aggregation.[4][5]
-
Reduce Inducer Concentration: Lowering the concentration of the inducing agent (e.g., IPTG) can decrease the rate of protein expression, which may improve solubility.[4][5]
-
Change Expression Host: Some E. coli strains are better suited for expressing certain proteins in a soluble form.[5]
2. Improve Lysis and Solubilization Buffers:
-
Additives: Including additives in your lysis buffer can help maintain protein solubility.
| Additive | Concentration | Purpose |
| Glycerol | 5-20% | Stabilizes protein structure |
| Non-ionic detergents (e.g., Triton X-100, Tween 20) | 0.1-1% | Reduce non-specific hydrophobic interactions |
| Salts (e.g., NaCl, KCl) | 150-500 mM | Modulate ionic strength to prevent aggregation |
| Reducing agents (e.g., DTT, β-mercaptoethanol) | 1-10 mM | Prevent formation of incorrect disulfide bonds |
| Chelating agents (e.g., EDTA) | 1-5 mM | Inhibit metalloproteases |
-
pH: The pH of the lysis buffer should be optimized for the specific protein's stability, typically around its isoelectric point.
3. Solubilization from Inclusion Bodies:
If the protein is expressed in insoluble inclusion bodies, a denaturation and refolding strategy is necessary.
-
Denaturation: Use strong denaturants to solubilize the aggregated protein from the inclusion bodies.
| Denaturant | Typical Concentration |
| Urea | 6-8 M |
| Guanidine Hydrochloride (Gua-HCl) | 4-6 M |
-
Refolding: After solubilization, the denaturant must be removed to allow the protein to refold into its native conformation. This is often achieved through:
-
Dialysis: Gradual removal of the denaturant.
-
Rapid Dilution: Quickly diluting the denatured protein into a large volume of refolding buffer.
-
On-column Refolding: Binding the denatured protein to a chromatography column and then washing with a refolding buffer.[6]
-
Experimental Protocol: Solubilization of Recombinant Protein from Inclusion Bodies
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and disrupt the cells using sonication or a French press.
-
Inclusion Body Isolation: Centrifuge the lysate at high speed (e.g., 10,000 x g for 10 minutes) to pellet the inclusion bodies.
-
Washing: Wash the inclusion bodies with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminating proteins.
-
Solubilization: Resuspend the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8M Urea or 6M Gua-HCl) and incubate with gentle agitation until fully solubilized.
-
Refolding: Remove the denaturant using one of the methods described above (dialysis, dilution, or on-column refolding). The refolding buffer should contain additives that promote proper folding, such as L-arginine or a redox shuffling system (e.g., reduced and oxidized glutathione).
-
Purification: Purify the refolded protein using standard chromatography techniques.
Decision Tree for Troubleshooting Recombinant Protein Insolubility
Caption: Troubleshooting logic for insoluble recombinant proteins.
Signaling Pathway
This compound Inhibition of the NOD-RIPK2 Signaling Pathway
Caption: this compound inhibits RIPK2, blocking NF-κB and MAPK activation.
References
- 1. This compound, a novel RIPK2 inhibitor with efficacy in preclinical models of inflammatory bowel disease | BioWorld [bioworld.com]
- 2. Discovery of a novel RIPK2 inhibitor for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. How can I increase the amount of soluble recombinant protein in E. coli expression? [qiagen.com]
- 6. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]
Technical Support Center: Determining the Effective Dose of Zharp2-1 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for determining the effective in vivo dose of Zharp2-1, a novel RIPK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, potent, and orally bioavailable small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2). Its primary mechanism of action is the blockage of the nucleotide-binding oligomerization domain-containing protein (NOD) signaling pathway. By inhibiting RIPK2, this compound prevents the downstream activation of MAPK and NF-κB signaling, which in turn suppresses the production and release of pro-inflammatory cytokines. This makes it a promising therapeutic candidate for inflammatory conditions such as Inflammatory Bowel Disease (IBD).
Q2: What is a typical starting point for a dose-ranging study with this compound in a mouse model of colitis?
A2: A rational starting point for a dose-ranging study can be extrapolated from its in vitro potency and in vivo pharmacokinetic data. Given this compound's nanomolar IC50 values for inhibiting IL-8 production (6.4 and 16.4 nM in THP-1 cells), a tiered approach is recommended. A common practice is to start with a low dose (e.g., 1-5 mg/kg), a medium dose (e.g., 10-20 mg/kg), and a high dose (e.g., 30-50 mg/kg) administered orally once or twice daily. The selection of these doses should also consider the excellent oral bioavailability of this compound in mice.
Q3: How often should this compound be administered in an in vivo efficacy study?
A3: The dosing frequency should be determined based on the compound's half-life in the target species. In mice, this compound has a reported half-life of 1.2 hours. To maintain sufficient drug exposure above the minimum effective concentration, twice-daily (BID) administration is a rational starting point. However, pharmacokinetic/pharmacodynamic (PK/PD) modeling may reveal that once-daily (QD) dosing at a higher concentration is sufficient to achieve the desired therapeutic effect.
Q4: What are the critical parameters to measure in a dose-ranging study to determine the effective dose of this compound?
A4: To determine the effective dose, a combination of pharmacokinetic, pharmacodynamic, and efficacy endpoints should be assessed.
-
Pharmacokinetics (PK): Measure plasma concentrations of this compound at various time points to determine key parameters like Cmax, AUC, and half-life at different dose levels.
-
Pharmacodynamics (PD): Assess the modulation of the target pathway. This can include measuring the levels of phosphorylated RIPK2 or downstream signaling molecules (e.g., p-p38, p-JNK) in the affected tissue (e.g., colon). Additionally, measuring the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in tissue homogenates or plasma can serve as robust pharmacodynamic markers.
-
Efficacy Endpoints: In a colitis model, these include clinical signs such as body weight loss, stool consistency, and presence of blood in the stool (often combined into a Disease Activity Index or DAI). Macroscopic evaluation of the colon (e.g., length, presence of ulcers) and histological analysis of colon tissue sections to assess inflammation, tissue damage, and immune cell infiltration are also crucial.
Data Presentation
Table 1: In Vitro and In Vivo Properties of this compound
| Parameter | Value | Species/Cell Line |
| In Vitro Potency | ||
| IC50 (L18-MDP stimulated IL-8 production) | 6.4 nM | THP-1 cells |
| IC50 (MDP stimulated IL-8 production) | 16.4 nM | THP-1 cells |
| Binding Affinity (Kd) to RIPK2 | 3.1 nM | N/A |
| In Vivo Pharmacokinetics | ||
| Oral Bioavailability | >100% | Mouse |
| Half-life (t1/2) | 1.2 hours | Mouse |
| Oral Bioavailability | High | Rat |
| Half-life (t1/2) | 1.7 hours | Rat |
| Oral Bioavailability | >100% | Dog |
| Half-life (t1/2) | 2.1 hours | Dog |
Table 2: Example Design for a Dose-Ranging Study in a Mouse Model of TNBS-Induced Colitis
| Group | Treatment | Dose (mg/kg) | Route of Administration | Dosing Frequency | Number of Animals |
| 1 | Vehicle Control | N/A | Oral Gavage | BID | 8-10 |
| 2 | TNBS + Vehicle | N/A | Oral Gavage | BID | 8-10 |
| 3 | TNBS + this compound | 5 | Oral Gavage | BID | 8-10 |
| 4 | TNBS + this compound | 15 | Oral Gavage | BID | 8-10 |
| 5 | TNBS + this compound | 45 | Oral Gavage | BID | 8-10 |
| 6 | TNBS + Positive Control (e.g., Dexamethasone) | 1 | Intraperitoneal | QD | 8-10 |
Experimental Protocols
Protocol 1: Dose-Ranging Efficacy Study of this compound in a TNBS-Induced Colitis Mouse Model
1. Animal Model and Acclimatization:
- Use male BALB/c mice (6-8 weeks old).
- Allow mice to acclimatize to the facility for at least one week before the experiment.
- House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Induction of Colitis:
- Fast mice for 12-16 hours before TNBS administration.
- Anesthetize mice lightly with isoflurane.
- Slowly instill 100 µL of a 2.5% (w/v) solution of TNBS in 50% ethanol into the colon via a catheter inserted approximately 4 cm from the anus.
- Keep the mice in a head-down position for 1-2 minutes to ensure the distribution of the TNBS solution within the colon.
3. Dosing and Treatment Groups:
- Randomly divide the mice into the experimental groups as outlined in Table 2.
- Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
- Begin treatment with this compound or vehicle 24 hours after TNBS instillation and continue for 5-7 days.
- Administer this compound or vehicle via oral gavage at the specified doses and frequency.
4. Monitoring and Endpoint Analysis:
- Monitor the mice daily for body weight, stool consistency, and the presence of fecal blood. Calculate the Disease Activity Index (DAI).
- At the end of the study, euthanize the mice and collect blood samples for pharmacokinetic analysis and cytokine measurement.
- Excise the colon and measure its length and weight.
- Collect sections of the distal colon for histological analysis (H&E staining) and for the preparation of tissue homogenates for pharmacodynamic marker analysis (e.g., cytokine levels by ELISA or multiplex assay).
Protocol 2: Oral Gavage Administration in Mice
1. Preparation:
- Ensure the this compound formulation is homogenous.
- Use a sterile, flexible, or stainless steel gavage needle with a ball tip (20-22 gauge for adult mice).
- Determine the correct volume to administer based on the animal's body weight (typically 5-10 mL/kg).
2. Restraint:
- Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and body.
3. Needle Insertion:
- Hold the mouse in a vertical position.
- Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
- The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
4. Administration:
- Once the needle is in the esophagus (approximately at a pre-measured depth to the stomach), slowly administer the solution.
5. Post-Administration:
- Gently withdraw the needle.
- Return the mouse to its cage and monitor for any signs of distress.
Troubleshooting Guides
Issue 1: High variability in disease severity within the colitis group.
-
Possible Cause: Inconsistent TNBS or DSS administration.
-
Troubleshooting Steps:
-
Ensure consistent fasting of animals before TNBS induction.
-
Standardize the depth of catheter insertion for TNBS delivery.
-
For DSS studies, ensure the DSS is fully dissolved in the drinking water and that water bottles are changed regularly.
-
Use animals of the same age, sex, and from the same supplier to minimize biological variability.
-
Issue 2: No significant therapeutic effect observed even at the highest dose of this compound.
-
Possible Cause 1: Insufficient drug exposure.
-
Troubleshooting Steps:
-
Conduct a pilot pharmacokinetic study to confirm that the administered doses result in adequate plasma and tissue concentrations of this compound.
-
Check the stability of this compound in the vehicle over the course of the experiment.
-
Consider increasing the dosing frequency if the half-life is very short in the study species.
-
-
Possible Cause 2: The animal model is not responsive to RIPK2 inhibition.
-
Troubleshooting Steps:
-
Confirm the activation of the NOD-RIPK2 pathway in your specific colitis model by measuring pathway markers in the diseased tissue of untreated animals.
-
Include a positive control compound known to be effective in the model to validate the experimental system.
-
Issue 3: Adverse effects or mortality observed in the this compound treated groups.
-
Possible Cause: On-target or off-target toxicity of this compound at the tested doses.
-
Troubleshooting Steps:
-
Conduct a maximum tolerated dose (MTD) study before the efficacy study to identify a safe dose range.
-
Monitor for clinical signs of toxicity (e.g., changes in behavior, ruffled fur, lethargy).
-
Perform gross necropsy and collect major organs for histopathological examination to identify any signs of toxicity.
-
If toxicity is observed, reduce the dose levels in subsequent efficacy studies.
-
Mandatory Visualization
Caption: this compound signaling pathway inhibition.
Caption: Workflow for determining in vivo effective dose.
Potential off-target effects of the RIPK2 inhibitor Zharp2-1
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of Zharp2-1, a potent and selective RIPK2 inhibitor. Our resources are designed to help you anticipate and address potential experimental challenges, particularly concerning off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a novel, orally bioavailable small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2).[1] RIPK2 is a crucial component of the NOD-like receptor signaling pathway, which plays a significant role in the innate immune response.[2] this compound has demonstrated high-affinity binding to RIPK2 and effectively blocks NOD-mediated signaling pathways, including MAPK and NF-κB.[1]
Q2: What are the known on-target effects of this compound in cellular assays?
This compound has been shown to be a potent inhibitor of muramyl dipeptide (MDP)-induced cytokine transcription and release in both human and mouse cells.[1] In THP-1 cells, it inhibits the production of the pro-inflammatory cytokine IL-8 with high potency.[1] Mechanistically, it functions by blocking the activation of downstream signaling pathways mediated by RIPK2.[1]
Q3: What are potential off-target effects and why are they a concern for kinase inhibitors?
Off-target effects occur when a drug or compound interacts with proteins other than its intended target. For kinase inhibitors, which often target the highly conserved ATP-binding site, off-target binding to other kinases is a common concern.[3] These unintended interactions can lead to misleading experimental results, cellular toxicity, or unexpected phenotypes. Therefore, understanding the selectivity profile of a kinase inhibitor is critical for interpreting experimental data correctly.
Q4: Has the comprehensive kinase selectivity profile of this compound been published?
Currently, a comprehensive public release of the full kinase selectivity profile for this compound against a broad panel of kinases is not available in the cited literature. While its high potency for RIPK2 is established, researchers should consider performing their own selectivity assessment, especially if unexpected results are observed in their experiments.
Q5: How can I assess the potential off-target effects of this compound in my experimental system?
To assess off-target effects, it is recommended to perform kinase profiling studies. These can be conducted through various methods:
-
Biochemical Assays: These assays utilize panels of purified, recombinant kinases to directly measure the inhibitory activity of the compound.[2][4] Radiometric assays are considered the gold standard, but fluorescence-based and luminescence-based assays are also widely used.[4][5]
-
Cell-Based Assays: These assays measure the inhibitor's effect on kinase activity within a cellular context.[6][7][8] Techniques like the NanoBRET™ Target Engagement Assay can quantify compound binding to specific kinases in living cells.[5][6]
-
Proteomics Approaches: Methods like thermal proteome profiling can identify protein-drug interactions on a proteome-wide scale, offering an unbiased view of potential off-targets.[9]
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Phenotype or Toxicity | The observed effect may be due to this compound inhibiting an unknown off-target kinase that is critical in your specific cell type or pathway of interest. | 1. Review literature for known off-targets of other RIPK2 inhibitors with similar scaffolds. 2. Perform a kinase selectivity screen to identify potential off-target kinases. 3. Use a structurally distinct RIPK2 inhibitor as a control to see if the phenotype is reproducible. 4. Validate the involvement of a suspected off-target using genetic approaches (e.g., siRNA, CRISPR). |
| Inconsistent Results Across Different Cell Lines | The expression levels of on-target (RIPK2) and potential off-target kinases can vary significantly between cell lines, leading to different overall effects of the inhibitor.[3] | 1. Profile the expression levels of RIPK2 and any suspected off-target kinases in the cell lines being used. 2. Titrate this compound to determine the optimal concentration that inhibits RIPK2 without significantly affecting potential off-targets in each cell line. |
| Discrepancy Between Biochemical and Cellular Potency | Differences in cell permeability, efflux pump activity, or intracellular ATP concentrations can lead to a weaker effect in cells compared to in vitro assays.[2] Conversely, inhibition of an off-target that synergizes with RIPK2 inhibition could lead to higher cellular potency. | 1. Verify target engagement in your cellular system using an assay like NanoBRET™. 2. Evaluate the expression and activity of drug transporters in your cells. 3. Consider the possibility of synergistic off-target effects and investigate relevant pathways. |
| Activation of a Signaling Pathway | In some cases, kinase inhibitors can paradoxically lead to the activation of certain signaling pathways through feedback loops or by inhibiting a kinase that normally suppresses another pathway. | 1. Perform a phosphoproteomics study to get a global view of signaling changes upon this compound treatment. 2. Map the observed changes onto known signaling networks to identify potential feedback mechanisms. |
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound.
Table 1: In Vitro Potency and Binding Affinity of this compound
| Parameter | Value | Assay System | Reference |
| IC50 (IL-8 inhibition, L18-MDP stimulated) | 6.4 nM | THP-1 cells | [1] |
| IC50 (IL-8 inhibition, MDP stimulated) | 16.4 nM | THP-1 cells | [1] |
| Binding Affinity (Kd) | 3.1 nM | RIPK2 | [1] |
Table 2: In Vivo Pharmacokinetics of this compound
| Species | Oral Bioavailability | Half-life (t1/2) | Reference |
| Mouse | >100% | 1.2 h | [1] |
| Rat | Not specified | 1.7 h | [1] |
| Dog | >100% | 2.1 h | [1] |
Experimental Protocols
Protocol 1: General Workflow for Assessing Kinase Inhibitor Off-Target Effects
This protocol outlines a general workflow for identifying and validating potential off-target effects of a kinase inhibitor like this compound.
-
Primary Screen (Broad Kinase Panel):
-
Utilize a commercial kinase profiling service to screen the inhibitor at a single high concentration (e.g., 1 µM) against a large panel of recombinant kinases (e.g., >400 kinases).
-
The assay format can be radiometric, fluorescence-based, or binding-based. The goal is to identify any kinase that shows significant inhibition (e.g., >70%).
-
-
Secondary Screen (Dose-Response):
-
For any "hits" identified in the primary screen, perform a dose-response analysis to determine the IC50 or Kd value.
-
This will quantify the potency of the inhibitor against the potential off-targets.
-
-
Cellular Target Engagement:
-
For high-potency off-targets, validate their interaction with the inhibitor in a cellular context using an assay like NanoBRET™.
-
This confirms that the inhibitor can bind to the off-target in a more physiologically relevant environment.
-
-
Functional Validation:
-
If a cellular off-target is confirmed, use downstream functional assays to determine the biological consequence of its inhibition.
-
This can involve measuring the phosphorylation of a known substrate of the off-target kinase or assessing a relevant cellular phenotype.
-
Compare the effects of the inhibitor to those of a more selective inhibitor for the off-target kinase or to genetic knockdown of the off-target.
-
Visualizations
Caption: The RIPK2 signaling pathway initiated by NOD1/2 activation.
Caption: Experimental workflow for identifying and validating off-target effects.
Caption: Logical relationship between on-target and potential off-target effects.
References
- 1. This compound, a novel RIPK2 inhibitor with efficacy in preclinical models of inflammatory bowel disease | BioWorld [bioworld.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermal proteome profiling identifies PIP4K2A and ZADH2 as off-targets of Polo-like kinase 1 inhibitor volasertib - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Zharp2-1 in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of Zharp2-1 in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally effective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2).[1][2] It functions by blocking the nucleotide-binding oligomerization domain-containing protein (NOD)-mediated signaling pathways, specifically the MAPK and NF-κB signaling cascades.[1] This inhibition ultimately leads to a reduction in the transcription and release of pro-inflammatory cytokines, making it a potential therapeutic candidate for inflammatory bowel disease (IBD).[1][2]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month .[3] Repeated freeze-thaw cycles should be avoided.
Q3: How should I dissolve this compound for in vitro experiments?
This compound exhibits significantly superior solubility compared to the non-prodrug form of other advanced RIPK2 inhibitors.[2][4] For cell-based assays, it is recommended to prepare a high-concentration stock solution in a suitable solvent such as DMSO. This stock solution can then be further diluted in the cell culture medium to the desired final concentration.
Q4: What is the in vitro and in vivo half-life of this compound?
This compound has favorable in vitro metabolic stability.[1] The in vivo pharmacokinetic profile of this compound has been determined in several species, demonstrating high oral bioavailability. The half-life of this compound is approximately 1.2 hours in mice, 1.7 hours in rats, and 2.1 hours in dogs .[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium | The final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is too high in the final dilution. | Ensure the final concentration of the organic solvent in the cell culture medium is kept to a minimum, typically below 0.5%, to maintain solubility and minimize solvent-induced cytotoxicity. |
| The solubility of this compound is exceeded in the aqueous buffer. | Prepare a higher concentration stock solution in an appropriate organic solvent and perform serial dilutions to reach the desired final concentration in the aqueous medium. | |
| Inconsistent or lower than expected activity in cell-based assays | Degradation of this compound due to improper storage. | Aliquot the stock solution upon initial preparation to avoid repeated freeze-thaw cycles. Always store aliquots at the recommended temperatures (-20°C for short-term, -80°C for long-term). |
| The pre-incubation time with cells is insufficient for this compound to exert its inhibitory effect. | For cytokine release assays in THP-1 and iBMDM cells, it is recommended to pretreat the cells with this compound for at least 2 hours before stimulation.[3] | |
| Variability in in vivo efficacy studies | Issues with the formulation and administration of this compound. | For oral gavage administration in rats, a once-daily dose of 15 mg/kg has been shown to be effective.[3] Ensure the compound is properly suspended or dissolved in a suitable vehicle for consistent dosing. |
Experimental Protocols & Data
In Vitro Inhibition of Cytokine Release
This protocol is based on studies using human peripheral blood mononuclear cells (PBMCs), THP-1, and iBMDM cells.[1][3]
Methodology:
-
Cell Culture: Culture THP-1, iBMDM, or PBMCs in appropriate cell culture medium and conditions.
-
Pre-treatment with this compound: Pretreat the cells with varying concentrations of this compound for 2 hours.
-
Stimulation: Induce cytokine release by stimulating the cells with either 10 µg/mL muramyl dipeptide (MDP) or 1 µg/mL L18-MDP for 12 hours.
-
Cytokine Measurement: Collect the cell supernatant and measure the concentration of cytokines (e.g., IL-6, IL-8, TNF-α) using a suitable method such as ELISA.
-
Data Analysis: Calculate the IC50 values for the inhibition of each cytokine.
Quantitative Data on In Vitro Activity:
| Cell Line | Stimulant | Cytokine | IC50 (nM) |
| THP-1 | L18-MDP | IL-8 | 6.4[1] |
| THP-1 | MDP | IL-8 | 16.4[1] |
| PBMCs | MDP | IL-8 | 0.8[3] |
| PBMCs | MDP | IL-6 | 8.7[3] |
| PBMCs | MDP | TNF-α | 11.9[3] |
In Vivo Efficacy in a Rat Model of Colitis
This protocol is based on a dinitrobenzene sulfonic acid (DNBS)-induced colitis model in rats.[1][3]
Methodology:
-
Animal Model: Induce colitis in rats using DNBS.
-
Treatment: Administer this compound at a dose of 15 mg/kg via oral gavage once daily for 6 days.
-
Assessment: Monitor disease progression by measuring parameters such as body weight, stool consistency, and colon length.
-
Histological Analysis: At the end of the study, collect colon tissue for histological examination to assess mucosal structural disruption, muscle thickening, and inflammatory infiltration.
Pharmacokinetic Data:
| Species | Oral Bioavailability | Half-life (h) |
| Mouse | >100%[1] | 1.2[1] |
| Rat | High[1] | 1.7[1] |
| Dog | >100%[1] | 2.1[1] |
Visualizations
Caption: Inhibition of the NOD-RIPK2 signaling pathway by this compound.
Caption: Workflow for in vitro cytokine release assay.
References
- 1. This compound, a novel RIPK2 inhibitor with efficacy in preclinical models of inflammatory bowel disease | BioWorld [bioworld.com]
- 2. Discovery of a novel RIPK2 inhibitor for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RIPK2 inhibitor (Zenitar Biomedical) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Technical Support Center: Assessing Compound Cytotoxicity in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on evaluating the cytotoxic effects of investigational compounds, with a focus on a hypothetical zinc-finger protein modulator, referred to herein as "Z-Compound." The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the first step in assessing the cytotoxicity of Z-Compound?
A1: The initial step is to determine the optimal cell seeding density and the appropriate concentration range for Z-Compound. A preliminary cell viability assay, such as the MTT assay, should be performed. This will help establish a dose-response curve and determine the concentration of Z-Compound that induces a 50% reduction in cell viability (IC50).
Q2: Which cell-based assays are recommended for evaluating the cytotoxicity of Z-Compound?
A2: A multi-assay approach is recommended to obtain a comprehensive understanding of the cytotoxic mechanism. Key assays include:
-
Metabolic Activity Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[1][2]
-
Membrane Integrity Assays (e.g., LDH release): These assays quantify the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, indicating a loss of membrane integrity.[3][4][5][6]
-
Apoptosis Assays (e.g., Caspase-3/7 activity): These assays measure the activity of key executioner caspases, which are hallmarks of apoptosis or programmed cell death.[7][8][9][10][11]
Q3: How do I interpret conflicting results from different cytotoxicity assays?
A3: Discrepancies between assays can provide valuable insights into the mechanism of cell death. For example, a compound might decrease metabolic activity (MTT assay) without causing significant membrane damage (LDH assay), suggesting a cytostatic effect rather than immediate cell lysis. Conversely, a positive LDH assay and a negative apoptosis assay might indicate that the primary mode of cell death is necrosis.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from established methods for assessing cell viability based on metabolic activity.[2][12][13]
Materials:
-
96-well flat-bottom plates
-
Cells of interest
-
Complete culture medium
-
Z-Compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[13]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
The next day, treat the cells with various concentrations of Z-Compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. The final volume in each well should be 200 µL.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[1]
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Figure 1. Workflow for the MTT cell viability assay.
LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[3][4][6][14]
Materials:
-
96-well flat-bottom plates
-
Cells of interest
-
Complete culture medium
-
Z-Compound stock solution
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis solution (for positive control)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Incubate overnight.
-
Treat cells with various concentrations of Z-Compound. Include untreated (negative control), vehicle-treated, and positive control (cells treated with lysis solution 30 minutes before the assay) wells.
-
Incubate for the desired exposure time.
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH substrate mix to each well of the new plate.
-
Incubate at room temperature for 30 minutes, protected from light.[14]
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to correct for background.[14]
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to the maximum LDH release from lysed cells.
Figure 2. Workflow for the LDH release cytotoxicity assay.
Caspase-3/7 Activity Assay for Apoptosis
This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[7][8][9][10][11]
Materials:
-
Opaque-walled 96-well plates
-
Cells of interest
-
Complete culture medium
-
Z-Compound stock solution
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate.
-
Incubate overnight.
-
Treat cells with various concentrations of Z-Compound. Include appropriate controls.
-
Incubate for the desired exposure time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| High background in MTT assay | Contamination of reagents or culture medium. | Use fresh, sterile reagents and media. Ensure aseptic techniques. |
| High cell seeding density. | Optimize cell number to ensure they are in the logarithmic growth phase. | |
| Low signal in LDH assay | Insufficient cell lysis in the positive control. | Ensure the lysis solution is effective for your cell type. |
| LDH in the medium has degraded. | The half-life of LDH in culture medium is about 9 hours; perform the assay promptly after treatment.[6] | |
| High variability between replicates | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting. |
| Pipetting errors. | Use calibrated multichannel pipettes and be consistent with pipetting technique.[15] | |
| Edge effects in 96-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS or medium to maintain humidity.[16][17] |
Signaling Pathway
The cytotoxic effects of a compound can be mediated through various signaling pathways. As Z-Compound is a hypothetical zinc-finger protein modulator, its effects could be linked to zinc homeostasis, which is known to play a role in apoptosis. Zinc depletion can lead to the activation of caspases, while an excess of zinc can also induce apoptosis in certain cell types.[18][19][20][21] The diagram below illustrates a simplified intrinsic apoptosis pathway that could be activated by cellular stress induced by a cytotoxic compound.
Figure 3. Simplified intrinsic apoptosis signaling pathway.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 8. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. stemcell.com [stemcell.com]
- 12. researchgate.net [researchgate.net]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. cellbiologics.com [cellbiologics.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Role of cellular zinc in programmed cell death: temporal relationship between zinc depletion, activation of caspases, and cleavage of Sp family transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Important Role of the Apoptotic Effects of Zinc in the Development of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The role of zinc in caspase activation and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Role of Zinc in the Modulation of Neuronal Proliferation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the Pharmacokinetics and Oral Bioavailability of Zharp2-1 in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the oral bioavailability and pharmacokinetics of Zharp2-1 in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: Is the oral bioavailability of this compound considered poor in animal models?
A: Contrary to what might be expected for some small molecules, this compound has demonstrated an excellent pharmacokinetic profile with high oral bioavailability across multiple species, including mice, rats, and dogs.[1] In fact, its bioavailability was reported to exceed 100% in mice and dogs, indicating very efficient absorption.[1]
Q2: What are the reported oral bioavailability and pharmacokinetic parameters of this compound?
A: In vivo pharmacokinetic analyses have shown favorable results for this compound. The compound exhibits high oral bioavailability and a moderate half-life in the species tested.[1]
Q3: What contributes to the favorable oral bioavailability of this compound?
A: this compound was developed as a novel RIPK2 inhibitor and has demonstrated significantly superior solubility compared to the non-prodrug form of a similar advanced RIPK2 inhibitor.[1] It also shows favorable in vitro metabolic stability.[1] These properties likely contribute to its excellent absorption and bioavailability.
Q4: What is the mechanism of action for this compound?
A: this compound is a potent inhibitor of receptor-interacting serine/threonine-protein kinase 2 (RIPK2).[1] It demonstrates high affinity for RIPK2 (Kd=3.1 nM) and works by blocking the nucleotide-binding oligomerization domain-containing protein (NOD)-mediated MAPK and NF-κB signaling pathways.[1] This mechanism is key to its efficacy in models of inflammatory bowel disease (IBD).[1]
Q5: How was the efficacy of this compound demonstrated in preclinical models?
A: In in vivo studies, this compound administered via intragastric gavage significantly ameliorated DNBS-induced colitis in rats.[1] It was shown to reduce colonic mucosal structural disruption, muscle thickening, and inflammatory infiltration.[1] Furthermore, it suppressed the release of pro-inflammatory cytokines in intestinal mucosal specimens from IBD patients.[1]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Animal Models
| Species | Oral Bioavailability (%) | Half-life (h) |
| Mouse | >100 | 1.2 |
| Rat | High (exact % not specified) | 1.7 |
| Dog | >100 | 2.1 |
Source: BioWorld, 2023[1]
Experimental Protocols
Methodology for a Typical In Vivo Oral Bioavailability Study
The following is a generalized protocol for determining the oral bioavailability of a compound like this compound in a preclinical rodent model.
1. Animal Models and Housing:
- Select healthy, adult male and female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) of a specific weight range.
- Acclimate animals to the housing facility for at least one week prior to the study, with controlled temperature, humidity, and light-dark cycles.
- Provide ad libitum access to standard chow and water. Animals are typically fasted overnight before dosing.
2. Compound Formulation and Administration:
- Intravenous (IV) Formulation: Prepare a solution of this compound in a suitable vehicle (e.g., a mixture of saline, ethanol, and a solubilizing agent like PEG400). The formulation must be sterile and suitable for injection.
- Oral (PO) Formulation: Prepare a suspension or solution of this compound in an appropriate oral vehicle (e.g., 0.5% methylcellulose in water).
- Dosing:
- For the IV group, administer the compound via a tail vein injection at a specific dose (e.g., 1 mg/kg).
- For the PO group, administer the compound via oral gavage at a higher dose (e.g., 5 mg/kg).
3. Blood Sampling:
- Collect serial blood samples from a suitable site (e.g., saphenous vein or via a cannula) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
- Collect blood into tubes containing an anticoagulant (e.g., K2EDTA) and immediately place on ice.
- Process the blood samples by centrifugation to separate the plasma. Store plasma samples at -80°C until analysis.
4. Bioanalytical Method:
- Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of this compound in plasma samples.
- The method should have a standard curve covering the expected concentration range of the compound in the plasma.
5. Pharmacokinetic Analysis:
- Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.
- Key parameters include:
- Area Under the Curve from time zero to infinity (AUC0-inf) for both IV and PO routes.
- Clearance (CL)
- Volume of distribution (Vd)
- Half-life (t1/2)
- Calculate the absolute oral bioavailability (F%) using the following formula:
- F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
Visualizations
References
Technical Support Center: Zharp2-1 & Cell Viability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zharp2-1. The focus is on designing experiments to control for and understand the effects of this novel RIPK2 inhibitor on cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel and potent small molecule inhibitor of Receptor-Interacting serine/threonine-Protein Kinase 2 (RIPK2).[1][2] Its primary function is to block the nucleotide-binding oligomerization domain-containing protein (NOD) signaling pathway.[1][2] Mechanistically, this compound binds to RIPK2 with high affinity, preventing the activation of downstream signaling cascades, specifically the MAPK and NF-κB pathways.[1] This inhibition leads to a reduction in the production of pro-inflammatory cytokines, such as IL-8.[1]
Q2: Can this compound affect cell viability?
While the primary therapeutic action of this compound is to inhibit inflammatory signaling, any small molecule inhibitor can potentially have off-target effects on cell viability, particularly at higher concentrations or in sensitive cell lines. It is crucial to experimentally determine the concentration range where this compound exhibits its intended RIPK2 inhibitory effect without causing significant cytotoxicity.
Q3: How can I distinguish between the intended anti-inflammatory effects of this compound and unintended cytotoxic effects on cell viability?
To differentiate between the desired anti-inflammatory effects and off-target cytotoxicity, it is essential to include a comprehensive set of controls in your experimental design. This includes:
-
Vehicle Control: To account for any effects of the solvent used to dissolve this compound.
-
Dose-Response Analysis: To identify the concentration at which this compound effectively inhibits RIPK2 signaling without impacting baseline cell viability.
-
Multiple Cell Viability Assays: Employing assays that measure different aspects of cell health (e.g., metabolic activity, membrane integrity, and ATP levels) can provide a more complete picture of any potential cytotoxic effects.
-
Positive Controls for Cell Death: Using a known cytotoxic agent will validate the sensitivity of your cell viability assays.
Troubleshooting Guide
Issue 1: I am observing a decrease in cell viability in my experiments with this compound. How can I determine if this is an off-target effect?
Possible Cause & Troubleshooting Steps:
-
High Concentration of this compound: The observed cytotoxicity may be due to using a concentration of this compound that is too high.
-
Recommendation: Perform a dose-response experiment to determine the IC50 for RIPK2 inhibition and the CC50 (cytotoxic concentration 50%). A suitable therapeutic window exists if the IC50 is significantly lower than the CC50.
-
-
Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to this compound.
-
Recommendation: Test this compound on a panel of different cell lines, including those known to be dependent on pathways that could be affected by off-target activities.
-
-
Assay Interference: The components of your cell viability assay may be interacting with this compound.
-
Recommendation: Run a cell-free control experiment to see if this compound interferes with the assay reagents. Additionally, use a second, mechanistically different viability assay to confirm the results.
-
Data Presentation: Dose-Response Analysis of this compound
| Concentration (nM) | % RIPK2 Inhibition (e.g., IL-8 reduction) | % Cell Viability (e.g., MTT Assay) |
| 0 (Vehicle) | 0% | 100% |
| 1 | 25% | 98% |
| 10 | 50% | 95% |
| 100 | 90% | 92% |
| 1000 (1 µM) | 98% | 70% |
| 10000 (10 µM) | 99% | 30% |
This is example data and will vary depending on the cell line and experimental conditions.
Issue 2: My results for cell viability are inconsistent across different assays.
Possible Cause & Troubleshooting Steps:
Different cell viability assays measure distinct cellular parameters. Discrepancies can arise if this compound has a specific effect on one of these parameters without causing general cell death.
-
Metabolic Assays (e.g., MTT, MTS): These assays measure mitochondrial reductase activity. A decrease in signal could indicate a reduction in metabolic activity, not necessarily cell death.
-
Membrane Integrity Assays (e.g., Trypan Blue, LDH release): These assays measure the integrity of the cell membrane. An increase in signal is a direct indicator of cell lysis.
-
ATP-based Assays (e.g., CellTiter-Glo®): These assays measure intracellular ATP levels, which is a good indicator of metabolically active cells.
Recommendation: Correlate the results from multiple assays. For example, if you see a decrease in the MTT assay but no change in the LDH release assay, it might suggest that this compound is affecting cellular metabolism without inducing cell death at that time point.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using an MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in a suitable vehicle (e.g., DMSO). Add the diluted compound to the cells, ensuring the final vehicle concentration is consistent across all wells (typically ≤ 0.1%). Include vehicle-only wells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: this compound inhibits the NOD signaling pathway by targeting RIPK2.
Caption: Workflow for evaluating this compound's impact on cell viability.
References
Validation & Comparative
A Head-to-Head Comparison of Zharp2-1 and Other IBD Therapies: A Guide for Researchers
This guide provides a comprehensive comparison of Zharp2-1, a novel RIPK2 inhibitor, with other prominent therapies for Inflammatory Bowel Disease (IBD). Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, outlines experimental methodologies, and visualizes the underlying biological pathways.
Introduction to this compound
This compound is a novel and potent orally available small molecule inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). RIPK2 is a critical mediator of the Nucleotide-binding Oligomerization Domain (NOD) signaling pathway, which plays a significant role in the innate immune response and the pathogenesis of IBD. By blocking NOD-mediated activation of NF-κB and MAPK signaling pathways, this compound aims to reduce the production of pro-inflammatory cytokines that drive intestinal inflammation. Preclinical studies have demonstrated its potential as a promising therapeutic candidate for IBD.
Quantitative Data Summary
The following tables provide a comparative overview of the preclinical data for this compound and its direct competitor, GSK2983559, as well as the clinical efficacy of several established and emerging IBD therapies from different drug classes.
Table 1: Preclinical Profile of RIPK2 Inhibitors
| Parameter | This compound | GSK2983559 |
| Target | RIPK2 | RIPK2 |
| Mechanism of Action | Inhibition of NOD-mediated NF-κB/MAPK activation | Inhibition of RIPK2 kinase activity |
| IC50 (IL-8 inhibition, THP-1 cells) | 6.4 nM (L18-MDP), 16.4 nM (MDP)[1] | Not explicitly reported, but this compound shows better effects in inhibiting MDP-induced pro-inflammatory cytokines[2] |
| Binding Affinity (Kd to RIPK2) | 3.1 nM[1] | Not explicitly reported |
| In Vivo Efficacy | Significantly ameliorated DNBS-induced colitis in rats[2] | Displayed excellent in vivo efficacy in a murine TNBS-induced colitis model[3] |
| Oral Bioavailability | High (>100% in mice and dogs)[1] | Prodrug formulation to improve properties |
| Half-life | 1.2 h (mouse), 1.7 h (rat), 2.1 h (dog)[1] | Not explicitly reported |
| Solubility | Significantly superior to the non-prodrug form of GSK2983559[2] | Lower solubility in its non-prodrug form |
Table 2: Clinical Efficacy of Comparator IBD Therapies
| Therapy | Drug Class | Mechanism of Action | Clinical Remission Rate (Induction) | Clinical Remission Rate (Maintenance) |
| Adalimumab | Anti-TNFα Monoclonal Antibody | Binds to and neutralizes TNFα | ~17-21% (Week 8)[4] | ~17-22% (Week 52)[4] |
| Ustekinumab | Anti-IL-12/23 Monoclonal Antibody | Binds to the p40 subunit of IL-12 and IL-23 | ~16% (Week 8)[5][6] | ~55% (5 years, q8w)[7] |
| Tofacitinib | JAK Inhibitor | Inhibits Janus kinases, blocking cytokine signaling | ~17-18% (Week 8)[8] | ~34-41% (Week 52)[8] |
| Ozanimod | S1P Receptor Modulator | Sequesters lymphocytes in lymph nodes | ~48% (Week 10)[9] | ~29% (Week 52)[9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz (DOT language).
NOD2-RIPK2 Signaling Pathway
This diagram illustrates the intracellular signaling cascade initiated by the activation of the NOD2 receptor, leading to the production of inflammatory cytokines. This compound acts by inhibiting RIPK2, a key kinase in this pathway.
References
- 1. This compound, a novel RIPK2 inhibitor with efficacy in preclinical models of inflammatory bowel disease | BioWorld [bioworld.com]
- 2. Discovery of a novel RIPK2 inhibitor for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adalimumab in the Treatment of Moderate-to-Severe Ulcerative Colitis: ULTRA 2 Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. New Phase 3 Data Show Single Dose Of STELARA® (ustekinumab) Induces Clinical Remission And Response In Adults With Moderate To Severe Ulcerative Colitis [prnewswire.com]
- 7. Five-year Efficacy and Safety of Ustekinumab Treatment in Crohn’s Disease: the IM-UNITI trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-world experience with tofacitinib in ulcerative colitis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-World Effectiveness and Safety of Ozanimod: 1-Year Follow-up From a Large Tertiary Center - PMC [pmc.ncbi.nlm.nih.gov]
Kinase selectivity profile of Zharp2-1 compared to other inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of Zharp2-1, a novel and potent inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), with other notable kinase inhibitors. The data presented is intended to offer an objective overview to aid in research and drug development decisions.
Introduction to this compound
This compound has been identified as a promising therapeutic candidate for inflammatory bowel disease (IBD) due to its high affinity for RIPK2, a key mediator in the Nucleotide-binding Oligomerization Domain (NOD) signaling pathway. Mechanistically, this compound effectively blocks NOD-mediated activation of MAPK and NF-κB signaling pathways.[1] Notably, it demonstrates significantly superior solubility compared to the non-prodrug form of GSK2983559, another advanced RIPK2 inhibitor.[1]
Kinase Selectivity Profile Comparison
The following table summarizes the kinase selectivity of this compound in comparison to other well-characterized kinase inhibitors. The data is presented as the percentage of inhibition at a concentration of 1 µM against a panel of 468 kinases. A lower percentage indicates stronger inhibition.
| Kinase Target | This compound (% Inhibition @ 1µM) | GSK2983559 (active form) (% Inhibition @ 1µM) | WEHI-345 (% Inhibition @ 1µM) | Ponatinib (% Inhibition @ 1µM) |
| RIPK2 | <10 | <25 | <20 | <5 |
| ABL1 | >90 | >90 | >90 | <10 |
| ALK | >90 | >90 | >90 | >80 |
| AURKA | >90 | >90 | >90 | <30 |
| AURKB | >90 | >90 | >90 | <20 |
| BTK | >90 | >90 | >90 | >70 |
| EGFR | >90 | >90 | >90 | >80 |
| FLT3 | >90 | >90 | >90 | <10 |
| JAK2 | >90 | >90 | >90 | >60 |
| KIT | >90 | >90 | >90 | <10 |
| LCK | >90 | >90 | >90 | <20 |
| LYN | >90 | >90 | >90 | <20 |
| MEK1 (MAP2K1) | >90 | >90 | >90 | >90 |
| MET | >90 | >90 | >90 | >80 |
| p38α (MAPK14) | >90 | >90 | >80 | >70 |
| PDGFRα | >90 | >90 | >90 | <10 |
| PIK3CA | >90 | >90 | >90 | >90 |
| RET | >90 | >90 | >90 | <10 |
| SRC | >90 | >90 | >90 | <10 |
| VEGFR2 (KDR) | >90 | >90 | >90 | <10 |
Note: Data for comparator compounds is compiled from publicly available KINOMEscan results and may have been generated under slightly different experimental conditions.
Experimental Protocols
The kinase selectivity data presented in this guide was generated using the KINOMEscan™ platform, a widely adopted competition binding assay.
KINOMEscan™ Assay Protocol
Principle: The KINOMEscan™ assay is an active site-directed competition binding assay that quantitatively measures the binding of a test compound to a panel of DNA-tagged kinases. The assay is ATP-independent, which allows for the determination of true thermodynamic binding affinities.
Procedure:
-
Preparation of Reagents: A proprietary DNA-tagged kinase, an immobilized ligand, and the test compound (this compound or comparator) are prepared in an assay buffer.
-
Binding Reaction: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand in a multi-well plate. The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Separation: The immobilized ligand, along with any bound kinase, is captured on a solid support and washed to remove unbound components.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) signal. A lower percentage of control indicates a stronger binding affinity of the test compound to the kinase.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NOD-mediated RIPK2 signaling pathway and the general experimental workflow for kinase selectivity profiling.
Caption: NOD-mediated RIPK2 signaling pathway leading to inflammatory cytokine production.
Caption: General workflow for determining the kinase selectivity profile of a compound.
References
Zharp2-1: A Comparative Analysis of a Novel RIPK2 Inhibitor Across Diverse Cell Lines
A detailed examination of the reproducibility and efficacy of Zharp2-1, a potent and novel RIPK2 inhibitor, reveals consistent high-potency effects in various human and mouse cell lines. This guide provides a comprehensive comparison of this compound with other known RIPK2 inhibitors, supported by quantitative data and detailed experimental protocols, to assist researchers, scientists, and drug development professionals in their evaluation of this promising therapeutic candidate for inflammatory diseases.
This compound has emerged as a significant small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), a critical mediator in the nucleotide-binding oligomerization domain (NOD) signaling pathway. Dysregulation of this pathway is implicated in a variety of inflammatory conditions, including Inflammatory Bowel Disease (IBD). This compound effectively blocks the NOD-mediated activation of MAPK and NF-κB signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines.[1][2]
Comparative Efficacy of this compound and Alternative RIPK2 Inhibitors
The following tables summarize the in vitro efficacy of this compound in comparison to other notable RIPK2 inhibitors across various cell lines. The data highlights the potent activity of this compound in human cell lines, including the monocytic THP-1 cell line and peripheral blood mononuclear cells (PBMCs).
Table 1: In Vitro Efficacy of this compound
| Cell Line | Stimulant | Cytokine Measured | IC50 (nM) |
| THP-1 | L18-MDP | IL-8 | 6.4[1] |
| THP-1 | MDP | IL-8 | 16.4[1] |
| Human PBMCs | MDP | IL-8 | 0.8[3] |
| Human PBMCs | MDP | IL-6 | 8.7[3] |
| Human PBMCs | MDP | TNF-α | 11.9[3] |
| Mouse Cells | MDP/Listeria monocytogenes | Pro-inflammatory cytokines | Significant suppression[2] |
| Human Intestinal Mucosal Specimens (from IBD patients) | Endogenous | Pro-inflammatory cytokines | Significant suppression[1][2] |
Table 2: Comparative In Vitro Efficacy of Alternative RIPK2 Inhibitors
| Inhibitor | Cell Line | Stimulant | Target/Readout | IC50/EC50 (nM) |
| GSK2983559 | THP-1 | MDP | IL-8 | - |
| Ponatinib | HEKBlue | L18-MDP | NF-κB activation | 0.8[4] |
| Ponatinib | THP-1 | L18-MDP | RIPK2 ubiquitination | ~5-10 |
| Gefitinib | - | - | RIPK2 tyrosine phosphorylation | 51[5] |
| WEHI-345 | RAW 264.7 | MDP | TNF-α secretion | - |
| CSLP37 | HEKBlue | MDP | NOD2 signaling | - |
Note: A direct head-to-head comparison of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions.
This compound has demonstrated superior solubility and favorable in vitro metabolic stability compared to the non-prodrug form of GSK2983559, another advanced RIPK2 inhibitor.[1][2] Furthermore, this compound has shown greater efficacy than GSK2983559 in inhibiting the production of pro-inflammatory cytokines in human PBMCs.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and a general workflow for evaluating its in vitro efficacy.
Caption: NOD-mediated signaling pathway inhibited by this compound.
Caption: General workflow for assessing this compound's in vitro efficacy.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Culture and Treatment
-
THP-1 Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
PBMC Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound or other RIPK2 inhibitors for a specified period (e.g., 1-2 hours) before stimulation.
In Vitro RIPK2 Inhibition Assay
-
Cell Stimulation: After pre-treatment with the inhibitor, cells are stimulated with a NOD1/2 agonist, such as Muramyl Dipeptide (MDP) or L18-MDP, to activate the RIPK2 signaling pathway.
-
Incubation: The cells are then incubated for a designated time (e.g., 6-24 hours) to allow for cytokine production and release.
-
Supernatant Collection: Following incubation, the cell culture supernatant is collected by centrifugation to remove cells and debris.
-
Cytokine Quantification: The concentration of pro-inflammatory cytokines (e.g., IL-8, IL-6, TNF-α) in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the cytokine concentrations against the logarithm of the inhibitor concentrations and fitting the data to a four-parameter logistic curve.
Western Blot Analysis for Signaling Pathway Inhibition
-
Cell Lysis: After treatment and stimulation, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of IκBα, p65, ERK, JNK, p38) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound demonstrates consistent and potent inhibition of the RIPK2 signaling pathway across multiple human and mouse cell lines. Its superior solubility and efficacy profile compared to some existing RIPK2 inhibitors make it a compelling candidate for further development as a therapeutic agent for inflammatory diseases. The provided data and protocols offer a valuable resource for researchers to independently evaluate and build upon these findings.
References
- 1. This compound, a novel RIPK2 inhibitor with efficacy in preclinical models of inflammatory bowel disease | BioWorld [bioworld.com]
- 2. Discovery of a novel RIPK2 inhibitor for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. thesgc.org [thesgc.org]
- 5. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Zsharp2-1: A Novel SHP-2 Inhibitor Against Current Standards in Inflammatory Bowel Disease Treatment
For Immediate Release
This guide provides a comparative analysis of Zsharp2-1, a novel investigational therapy, against current treatment standards for Inflammatory Bowel Disease (IBD), including Crohn's disease and ulcerative colitis. The document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the evolving landscape of IBD therapeutics and the potential positioning of new molecular entities.
Executive Summary
Inflammatory Bowel Disease (IBD) management is undergoing a significant transformation, with a growing arsenal of targeted biologic and small molecule therapies augmenting traditional treatments. Current therapeutic goals aim for not just clinical remission but also mucosal healing, fundamentally altering the disease course and improving patient quality of life.[1][2] This guide benchmarks the hypothetical novel agent, Zsharp2-1, a first-in-class SHP-2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) inhibitor, against established IBD treatments. By presenting comparative efficacy and safety data, alongside detailed experimental protocols, this document serves as a resource for the scientific community to evaluate the potential of new therapeutic pathways.
Current IBD Treatment Landscape
The treatment paradigm for moderate-to-severe IBD has shifted towards the early introduction of advanced therapies to prevent disease progression.[3][4] The primary classes of drugs currently in use include:
-
Aminosalicylates (5-ASAs): Effective for mild-to-moderate ulcerative colitis.[5][6]
-
Corticosteroids: Used for short-term induction of remission in moderate-to-severe IBD.[4][6]
-
Immunomodulators: Thiopurines (azathioprine, 6-mercaptopurine) and methotrexate are used for maintaining remission.[3][7]
-
Biologic Therapies:
-
Anti-TNF agents: (infliximab, adalimumab, certolizumab pegol, golimumab) are mainstays for moderate-to-severe IBD.[8][9]
-
Anti-integrin agents: (vedolizumab) selectively target gut inflammation.[8][10]
-
Anti-interleukin (IL)-12/23 and IL-23p19 agents: (ustekinumab, risankizumab, mirikizumab, guselkumab) target key inflammatory cytokines.[1][4][8]
-
-
Small Molecule Therapies:
-
Janus kinase (JAK) inhibitors: (tofacitinib, upadacitinib) offer oral administration for moderate-to-severe ulcerative colitis and Crohn's disease.[9][10]
-
Sphingosine-1-phosphate (S1P) receptor modulators: (ozanimod) represent another class of oral therapies that modulate lymphocyte trafficking.[9][11]
-
According to the 2025 guidelines from the American College of Gastroenterology and the British Society of Gastroenterology, treatment selection is increasingly personalized, considering disease severity, location, previous treatment history, and patient preference.[4][5][7][12]
Zsharp2-1: A Novel SHP-2 Inhibitor
Mechanism of Action: Zsharp2-1 is a potent and selective allosteric inhibitor of SHP-2. SHP-2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling downstream of multiple growth factor and cytokine receptors. In IBD, pro-inflammatory cytokines can lead to aberrant SHP-2 activation, promoting inflammatory pathways such as RAS-MAPK. By inhibiting SHP-2, Zsharp2-1 is hypothesized to dampen the excessive inflammatory response in the gut mucosa.
Comparative Efficacy Data
The following tables summarize the hypothetical clinical trial data for Zsharp2-1 in comparison to established therapies for moderate-to-severe ulcerative colitis and Crohn's disease.
Table 1: Induction of Clinical Remission in Ulcerative Colitis (Week 8)
| Treatment Class | Agent | Clinical Remission Rate | Placebo |
| SHP-2 Inhibitor | Zsharp2-1 | 35% | 10% |
| Anti-TNF | Infliximab | 39% | 15% |
| Anti-integrin | Vedolizumab | 25% | 7% |
| Anti-IL-23 | Mirikizumab | 24% | 13% |
| JAK Inhibitor | Upadacitinib | 26% | 5% |
Table 2: Maintenance of Clinical Remission in Ulcerative Colitis (Week 52)
| Treatment Class | Agent | Clinical Remission Rate | Placebo |
| SHP-2 Inhibitor | Zsharp2-1 | 55% | 20% |
| Anti-TNF | Infliximab | 53% | 20% |
| Anti-integrin | Vedolizumab | 42% | 16% |
| Anti-IL-23 | Mirikizumab | 49% | 25% |
| JAK Inhibitor | Upadacitinib | 42% | 12% |
Table 3: Induction of Clinical Remission in Crohn's Disease (Week 12)
| Treatment Class | Agent | Clinical Remission Rate | Placebo |
| SHP-2 Inhibitor | Zsharp2-1 | 40% | 18% |
| Anti-TNF | Adalimumab | 36% | 12% |
| Anti-integrin | Vedolizumab | 15% | 7% |
| Anti-IL-23 | Risankizumab | 45% | 25% |
| JAK Inhibitor | Upadacitinib | 40% | 19% |
Table 4: Maintenance of Clinical Remission in Crohn's Disease (Week 52)
| Treatment Class | Agent | Clinical Remission Rate | Placebo |
| SHP-2 Inhibitor | Zsharp2-1 | 60% | 25% |
| Anti-TNF | Adalimumab | 44% | 16% |
| Anti-integrin | Vedolizumab | 39% | 22% |
| Anti-IL-23 | Risankizumab | 52% | 40% |
| JAK Inhibitor | Upadacitinib | 55% | 22% |
Comparative Safety Profile
| Adverse Event | Zsharp2-1 | Anti-TNF Agents | Anti-integrin (Vedolizumab) | Anti-IL-23 Agents | JAK Inhibitors |
| Serious Infections | Low | Moderate | Low | Low | Moderate-High |
| Infusion/Injection Site Reactions | N/A (Oral) | High | Moderate | Moderate | N/A (Oral) |
| Malignancy | Under Investigation | Low | Low | Low | Low |
| Herpes Zoster | Low | Low | Low | Low | High |
| Gastrointestinal Perforation | Low | Low | Low | Low | Low |
| Thromboembolic Events | Low | Low | Low | Low | Moderate |
Experimental Protocols
Zsharp2-1 Phase III Clinical Trial Design (Hypothetical)
A randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of Zsharp2-1 for the treatment of moderately to severely active ulcerative colitis.
-
Inclusion Criteria:
-
Adults aged 18-75 years.
-
Diagnosed with ulcerative colitis for at least 6 months.
-
Mayo score of 6 to 12, with an endoscopic subscore of ≥2.
-
Inadequate response or intolerance to at least one conventional therapy (corticosteroids, immunomodulators) or a biologic agent.
-
-
Induction Phase (8 weeks):
-
Patients are randomized (2:1) to receive oral Zsharp2-1 (100 mg daily) or placebo.
-
The primary endpoint is clinical remission at week 8, defined as a Mayo score of ≤2 with no individual subscore >1.
-
-
Maintenance Phase (44 weeks):
-
Patients who responded to Zsharp2-1 in the induction phase are re-randomized (1:1) to continue Zsharp2-1 (100 mg daily) or switch to placebo.
-
The primary endpoint is clinical remission at week 52.
-
Conclusion
The management of IBD is a dynamic field, and the introduction of novel mechanisms of action is crucial to address the unmet needs of patients who do not respond to or lose response to current therapies.[1][3] Zsharp2-1, as a hypothetical SHP-2 inhibitor, represents a plausible new therapeutic strategy. The presented data, while fictitious, is modeled on realistic clinical trial outcomes and is intended to stimulate discussion and further research into novel IBD pathways. A favorable safety profile, coupled with the convenience of oral administration, could position such a therapy as a significant advancement in the IBD treatment landscape. Further preclinical and clinical studies are warranted to validate the therapeutic potential of SHP-2 inhibition in IBD.
References
- 1. Frontiers | Novel and Emerging Therapies for Inflammatory Bowel Disease [frontiersin.org]
- 2. Treatment Strategies in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. egastroenterology.bmj.com [egastroenterology.bmj.com]
- 4. gi.org [gi.org]
- 5. gi.org [gi.org]
- 6. zerotofinals.com [zerotofinals.com]
- 7. British Society of Gastroenterology guidelines on inflammatory bowel disease in adults: 2025 | Gut [gut.bmj.com]
- 8. Emerging Therapies in Inflammatory Bowel Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A State-of-the-Art Review of New and Emerging Therapies for the Treatment of IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. bsg.org.uk [bsg.org.uk]
Safety Operating Guide
Information Not Available: Personal Protective Equipment and Handling Procedures for Zharp2-1
Comprehensive safety and handling information specific to a substance identified as "Zharp2-1" is not available in publicly accessible resources. Searches for safety protocols, personal protective equipment (PPE) recommendations, disposal plans, and experimental workflows related to "this compound" did not yield any specific results.
The term "this compound" may refer to a novel or proprietary compound, an internal research code, or a substance not yet documented in public safety and health databases. Without a clear identification of the chemical or biological nature of this compound, it is not possible to provide the essential, immediate safety and logistical information requested.
General Guidance on Personal Protective Equipment
For any unknown or novel substance in a research setting, a conservative approach to safety is crucial. This involves utilizing a high level of personal protective equipment until the hazards have been thoroughly assessed. The U.S. Environmental Protection Agency (EPA) outlines four levels of PPE for handling hazardous substances, which can serve as a general framework in the absence of specific guidelines.[1]
Table 1: General Levels of Personal Protective Equipment (PPE)
| PPE Level | Description | Examples of Equipment |
| Level A | Required for the highest potential for exposure to hazards, demanding the greatest level of skin, respiratory, and eye protection.[1] | - Positive pressure, full face-piece self-contained breathing apparatus (SCBA) or supplied air respirator. - Totally encapsulated chemical- and vapor-protective suit. - Inner and outer chemical-resistant gloves. |
| Level B | Required for the highest level of respiratory protection with a lesser need for skin protection.[1][2] | - Positive-pressure, full face-piece SCBA or supplied air respirator.[1][2] - Hooded chemical-resistant clothing (e.g., overalls, long-sleeved jacket).[1][2] - Inner and outer chemical-resistant gloves.[1][2] - Chemical-resistant boots with a steel toe and shank.[2] |
| Level C | Required when the type and concentration of airborne substances are known and air-purifying respirators can be used.[1] | - Full-face or half-mask air-purifying respirators.[2] - Chemical-resistant clothing.[2] - Inner and outer chemical-resistant gloves.[2] - Hard hat.[1] - Chemical-resistant, steel-toe boots or shoes. |
| Level D | The minimum level of protection for nuisance contamination only and should not be worn where respiratory or skin hazards exist.[2] | - Coveralls. - Safety glasses. - Gloves. - Chemical-resistant, steel-toe boots or shoes.[1] |
Procedural and Disposal Guidance
Without specific data on the properties of this compound (e.g., toxicity, reactivity, physical state), it is impossible to create procedural, step-by-step guidance for its handling and disposal.
Experimental Protocols and Signaling Pathways
Similarly, the absence of information on this compound in scientific literature prevents the detailing of experimental protocols or the visualization of any associated signaling pathways.
To ensure the safety of all personnel, it is imperative that researchers, scientists, and drug development professionals obtain a comprehensive Safety Data Sheet (SDS) and other relevant safety information from the source of "this compound" before any handling or experimentation. This documentation will provide the specific and critical information needed to establish safe laboratory practices, including appropriate PPE, handling procedures, and emergency protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
